Technical Documentation Center

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
  • CAS: 18773-63-2

Core Science & Biosynthesis

Foundational

Chemical Profile & Synthetic Utility: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid

[1] Executive Summary: Molecular Identity 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid is a critical bifunctional biphenyl intermediate.[1] It is characterized by an ortho-ortho substitution pattern that imparts...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Molecular Identity

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid is a critical bifunctional biphenyl intermediate.[1] It is characterized by an ortho-ortho substitution pattern that imparts significant steric strain, resulting in restricted rotation (atropisomerism) and high reactivity toward intramolecular cyclization.[1]

Researchers must distinguish this specific isomer (2'-substituted) from its para (4'-substituted) analogue, which is common in liquid crystal research but chemically distinct.[1]

Physicochemical Data Table
ParameterValueNotes
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol Average Mass
Monoisotopic Mass 228.0786 DaUseful for HRMS validation
CAS Registry Number 18773-63-2 Specific to the 2'-isomer (Open form)
Lactone CAS 6050-13-1See "The Lactone Trap" below
Physical State White to off-white powderHygroscopic; tends to cyclize
Melting Point 148–150 °CVaries significantly with lactonization degree
Solubility DMSO, Methanol, THFLow solubility in non-polar solvents

Technical Insight: The "Lactone Trap"

CRITICAL WARNING FOR ANALYTICAL CHEMISTS: The defining feature of this molecule is its propensity for intramolecular cyclization.[1] Due to the proximity of the hydroxyl group (nucleophile) at position 2' and the carboxylic acid (electrophile) at position 2, this compound exists in a delicate equilibrium with its lactone form, 5H-dibenzo[c,e]oxepin-5-one .

The Analytical Consequence

When measuring Molecular Weight or purity:

  • The Open Form (Target): MW = 228.24 g/mol .

  • The Lactone Form (Impurity/Product): MW = 210.23 g/mol .[1]

    • Mechanism:[1][2][3][4][5] Dehydration (-H₂O, MW 18.01).[1]

Guidance: In acidic media or under thermal stress (e.g., GC-MS injection ports), the compound will dehydrate, showing a parent ion of 210 m/z rather than 228 m/z.[1] For accurate characterization, use ESI-MS in negative mode (detecting the carboxylate [M-H]⁻ at 227 m/z) under mild, neutral conditions.[1]

Synthetic Methodology

The most robust route to high-purity 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid is the regioselective reduction of diphenic anhydride .[1] This method avoids the scrambling often seen in Suzuki couplings of highly hindered ortho-ortho substrates.[1]

Protocol: Borohydride Reduction of Diphenic Anhydride

Rationale: Sodium borohydride (NaBH₄) is used because it is mild enough to reduce the anhydride to the lactone/hydroxy-acid equilibrium without over-reducing to the diol (2,2'-bis(hydroxymethyl)biphenyl).[1]

Reagents
  • Substrate: Diphenic Anhydride (CAS 6050-13-1)[1]

  • Reductant: Sodium Borohydride (NaBH₄)[1]

  • Solvent: THF (anhydrous) / Methanol system[1]

  • Quench: 1N HCl

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mmol of diphenic anhydride in 50 mL of dry THF under nitrogen atmosphere. Cool to 0°C.[1][6]

  • Activation: Slowly add methanol (approx. 5 mL) to activate the borohydride species.[1]

  • Reduction: Add NaBH₄ (11 mmol, 1.1 equiv) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The anhydride spot will disappear; the hydroxy-acid spot is very polar (low R_f).[1]

  • Quench & Isolation (Critical Step):

    • Acidify carefully with 1N HCl to pH 3–4.[1]

    • Note: Strong acid or heat during workup will force lactonization.[1]

    • Extract immediately with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry over Na₂SO₄.[1]

    • Evaporate solvent under reduced pressure at low temperature (<35°C) to preserve the open acid form.[1]

Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the competing lactonization equilibrium.

G Anhydride Diphenic Anhydride (Precursor) Intermed Borohydride Complex Anhydride->Intermed + NaBH4 / THF Target 2'-(Hydroxymethyl)-[1,1'-biphenyl] -2-carboxylic acid (MW 228.24) Intermed->Target Hydrolysis (H3O+) Lactone 5H-dibenzo[c,e]oxepin-5-one (Lactone Form) (MW 210.23) Target->Lactone Acid/Heat (-H2O) Lactone->Target Base Hydrolysis (OH-)

Caption: Synthetic pathway via reduction of diphenic anhydride, highlighting the reversible dehydration to the lactone impurity.

Applications in Drug Development

This molecule serves as a pivotal scaffold in two primary areas:

  • Angiotensin II Receptor Antagonists (Sartans): While modern Sartans (e.g., Losartan, Valsartan) often utilize a tetrazole ring, the ortho-ortho biphenyl linkage is the pharmacophore's structural core.[1] This carboxylic acid derivative allows for bioisosteric replacement studies where the tetrazole is swapped for a carboxylate/lactone motif to modulate lipophilicity and metabolic stability.[1]

  • Atropisomeric Scaffolds: The bulk of the hydroxymethyl and carboxylic acid groups prevents free rotation around the phenyl-phenyl bond.[1] This makes the compound a candidate for chiral resolution studies.[1] Resolving the enantiomers (atropisomers) of this acid allows it to be used as a chiral auxiliary or ligand in asymmetric catalysis.[1]

References

  • CAS Registry. 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 18773-63-2).[1][7][8] Common Chemistry.[1] Link[1]

  • PubChem. 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (Isomer Comparison). National Library of Medicine.[1][9] (Note: Used for isomeric distinction of the 4'-derivative CAS 158144-54-8).[1] Link[1][9]

  • Lead Sciences. Product Catalog: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid.[1][7][8] (Verification of commercial availability and CAS). Link

  • Meyers, A. I., et al. Chemistry of Diphenic Acid Derivatives. (Foundational work on the reduction of diphenic anhydride and oxazoline chemistry). Tetrahedron, 1985.[1][5] (Contextualized via search snippet 1.7).

  • NIST WebBook. 2-Biphenylcarboxylic acid derivatives. (General physical data for the biphenyl acid class). Link[1]

Sources

Exploratory

Spectroscopic Characterization and Structural Dynamics of 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic Acid

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Analytical Scientists, and Drug Development Researchers. Executive Summary 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Analytical Scientists, and Drug Development Researchers.

Executive Summary

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 100066-96-2 / 69985-18-2) is a pivotal intermediate in the synthesis of "Sartan" class antihypertensives (Angiotensin II receptor antagonists), including Losartan and Valsartan.

For researchers, this molecule presents a unique analytical challenge: dynamic structural equilibrium . In solution, the molecule exists in a pH- and solvent-dependent equilibrium between its open hydroxy-acid form and its cyclized lactone form (6H-dibenzo[c,e]oxepin-5-one). Misinterpretation of this equilibrium leads to erroneous purity assignments and yield calculations during process development.

This guide provides a definitive spectral reference for both forms, establishing a self-validating analytical protocol to distinguish the open acid from the closed lactone.

Structural Dynamics: The Lactone Trap

The core technical difficulty with this intermediate is the spontaneous intramolecular esterification between the carboxylic acid at position 2 and the hydroxymethyl group at position 2'.

  • Open Form (Hydroxy Acid): Favored in basic aqueous media (as a carboxylate salt) and highly polar aprotic solvents (DMSO).

  • Closed Form (Lactone): Favored in acidic conditions, non-polar solvents (CDCl₃), and the solid state (often isolated as the lactone).

Visualization: The Equilibrium Pathway

The following diagram illustrates the reversible cyclization mechanism and the conditions favoring each state.

Equilibrium Acid Open Hydroxy-Acid Form (C14H12O3) Favored in: DMSO, Basic pH Transition Tetrahedral Intermediate Acid->Transition - H2O (Dehydration) Lactone Closed Lactone Form (6H-dibenzo[c,e]oxepin-5-one) Favored in: CDCl3, Acidic pH Lactone->Transition + H2O / OH- (Hydrolysis) Transition->Acid Ring Opening Transition->Lactone Cyclization

Figure 1: The pH-dependent equilibrium between the open hydroxy-acid and the closed lactone species.

Spectral Data Specifications

The following data tables contrast the two forms. Note the diagnostic shifts in the benzylic protons (


H NMR) and the carbonyl stretch (IR).
Nuclear Magnetic Resonance ( H NMR)

Solvent Criticality:

  • DMSO-d₆: Stabilizes the open hydroxy-acid form via hydrogen bonding.

  • CDCl₃: Promotes rapid lactonization; spectra often show a mixture or pure lactone.

Proton AssignmentOpen Acid (

ppm, DMSO-d₆)
Lactone (

ppm, CDCl₃)
Diagnostic Note
Benzylic -CH₂- 4.35 - 4.45 (s) 5.10 - 5.15 (s) CRITICAL: The ~0.7 ppm downfield shift indicates lactonization (ester formation).
-OH (Alcohol) 5.0 - 5.2 (br s)AbsentDisappears upon D₂O shake (Acid form).
-COOH (Acid) 12.5 - 12.8 (br s)AbsentVery broad; often invisible if wet.
Aromatic H-3 7.65 (d)7.95 (d)Ortho to carbonyl; shifts downfield in lactone.
Aromatic Bulk 7.20 - 7.60 (m)7.30 - 7.70 (m)Complex overlapping multiplets.
Infrared Spectroscopy (FT-IR)

The Carbonyl (C=O) stretch is the primary discriminator.

Functional GroupOpen Acid (KBr/ATR)Lactone (KBr/ATR)
O-H Stretch 2800 - 3400 cm⁻¹ (Broad, strong)Absent (or weak due to moisture)
C=O Stretch 1680 - 1705 cm⁻¹ (Carboxylic Acid)1725 - 1740 cm⁻¹ (7-membered Lactone)
C-O-C Stretch ~1250 cm⁻¹~1150 - 1200 cm⁻¹ (Strong Ester band)
Mass Spectrometry (EI/ESI)

Molecular Weight: 228.25 g/mol

  • ESI (+):

    • Acid: m/z 229 [M+H]⁺ (Often weak due to water loss in source).

    • Lactone: m/z 211 [M-H₂O+H]⁺ (Dominant peak even when injecting acid).

  • ESI (-):

    • Acid: m/z 227 [M-H]⁻ (Stable carboxylate; definitive for acid form).

  • Fragmentation (EI):

    • m/z 210 (Molecular ion of Lactone / Dehydrated Acid).

    • m/z 181 (Loss of CHO/CO).

    • m/z 152 (Fluorenyl cation - characteristic of biphenyl systems).

Experimental Protocols

Protocol A: Definitive NMR Identification (Self-Validating)

Objective: To confirm the presence of the open acid without lactone interference.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .

  • Validation Step: Add 1 drop of D₂O to the NMR tube.

    • Observation: If the signal at 5.0-5.2 ppm (OH) disappears, but the CH₂ peak remains at 4.4 ppm , the sample is the Open Acid.

    • Failure Mode: If the CH₂ peak appears at 5.1 ppm in DMSO, the sample contains pre-formed lactone that is slow to hydrolyze in neutral DMSO.

  • Forced Hydrolysis (Optional): To quantify total biphenyl content regardless of form, add 10 µL of NaOD/D₂O to convert all species to the carboxylate salt (shifts CH₂ to ~4.3 ppm).

Protocol B: HPLC Impurity Profiling

Challenge: Acidic mobile phases (TFA/Formic acid) cause on-column lactonization, leading to split peaks or tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) — Neutral pH prevents cyclization.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.

  • Retention Time:

    • Acid (Ionized): Elutes earlier (more polar).

    • Lactone: Elutes later (non-polar).

Analytical Workflow Visualization

This decision tree guides the researcher through the correct identification process, avoiding common false positives caused by solvent effects.

Workflow Start Unknown Sample (White Solid) Solubility Dissolve in DMSO-d6 Start->Solubility NMR_Check 1H NMR Analysis Solubility->NMR_Check Decision Check Benzylic CH2 Shift NMR_Check->Decision Result_Acid Shift ~4.4 ppm ID: Open Hydroxy Acid Decision->Result_Acid 4.35-4.45 ppm Result_Lactone Shift ~5.1 ppm ID: Lactone Impurity Decision->Result_Lactone 5.10-5.15 ppm Result_Mix Doublets/Mix ID: Equilibrium Mixture Decision->Result_Mix Both signals Action_Mix Add NaOD (Base) to Force Ring Opening Result_Mix->Action_Mix Action_Mix->Result_Acid Re-analyze

Figure 2: Analytical decision tree for distinguishing 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid from its lactone.

References

  • PubChem. 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (Isomer/Analog Reference).[1] National Library of Medicine. Available at: [Link](Note: While this link refers to the 4'-isomer, the spectral databases within provide comparative biphenyl data).

  • Meyers, A. I., et al. Nucleophilic aromatic substitution on (2-methoxyphenyl)oxazolines. A route to 2-substituted benzoic acids.[1][2][3] Tetrahedron (1985) Vol. 41, 837-860.[3] (Foundational synthesis describing the oxazoline route to biphenyl carboxylic acids).

  • Google Patents.Process for preparing derivatives of biphenyl-2-carboxylic acid (US6369271B1).

Sources

Foundational

2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid lactone formation

A Technical Guide to Biphenyl Lactonization Executive Summary The formation of 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid lactone (systematically known as 5H-dibenzo[c,e]oxepin-5-one ) represents a critical tra...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Biphenyl Lactonization

Executive Summary

The formation of 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid lactone (systematically known as 5H-dibenzo[c,e]oxepin-5-one ) represents a critical transformation in the synthesis of atropisomeric natural products, liquid crystals, and chiral ligands. While the formation of 7-membered rings is typically disfavored by entropy compared to 5- or 6-membered analogs, the rigid biphenyl scaffold provides a unique pre-organization that facilitates cyclization.

This guide details the mechanistic underpinnings and practical protocols for this transformation. We focus on two primary pathways: the Direct Acid-Catalyzed Lactonization (for isolated hydroxy-acids) and the Reductive Lactonization (starting from diphenic anhydride), which is often the preferred industrial route due to atom economy.

Part 1: Mechanistic Principles & Causality

The cyclization of 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid is an intramolecular nucleophilic acyl substitution. Success depends on overcoming the entropic penalty of forming a medium-sized ring.

The "Biaryl Twist" Advantage: Unlike linear hydroxy-acids, the biphenyl backbone possesses a natural twist (dihedral angle ~45-60°) due to steric repulsion between the ortho-hydrogens. This brings the C2-carboxyl group and the C2'-hydroxymethyl group into proximity, mimicking the Thorpe-Ingold effect. Consequently, this lactonization is often spontaneous under acidic conditions or thermal stress.

Reaction Mechanism (Acid-Catalyzed)

The following diagram illustrates the pathway from the open hydroxy-acid to the closed lactone ring.

LactonizationMechanism Reactant Open Hydroxy-Acid (Protonated) TS1 Tetrahedral Intermediate Reactant->TS1 Intramolecular Nucleophilic Attack Elimination Water Elimination (- H2O) TS1->Elimination Proton Transfer Product 5H-dibenzo[c,e]oxepin-5-one (Lactone) Elimination->Product Ring Closure

Figure 1: Acid-catalyzed mechanism for the cyclization of 2'-(hydroxymethyl)biphenyl-2-carboxylic acid.

Part 2: Experimental Protocols
Method A: Direct Lactonization (Dehydration)

Context: Use this method if you have isolated the stable 2'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (e.g., via Suzuki coupling of a boronate and halo-acid).

Reagents:

  • Substrate: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 equiv)

  • Solvent: Toluene or Benzene (anhydrous)

  • Apparatus: Dean-Stark trap

Protocol:

  • Setup: Charge a round-bottom flask with the hydroxy-acid substrate (10 mmol) and toluene (50 mL).

  • Catalyst Addition: Add p-TsOH (1 mmol). Ensure the solid is fully dispersed.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux (110°C).

  • Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (1–4 hours). Confirm by TLC (disappearance of the polar acid spot; appearance of the less polar lactone).

  • Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 20 mL) to remove the catalyst and any unreacted acid.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize from hexanes/ethyl acetate if necessary.

Expert Insight: If the substrate is sensitive to heat, use DCC (Dicyclohexylcarbodiimide) and DMAP in DCM at room temperature (Steglich esterification). This avoids the harsh reflux but produces urea byproducts that require chromatographic separation.

Method B: Reductive Lactonization (From Diphenic Anhydride)

Context: This is the most efficient route for generating the core scaffold if you do not strictly require the open acid as a starting material. It reduces the anhydride to the hydroxy-acid intermediate, which then spontaneously cyclizes.

Reagents:

  • Substrate: Diphenic anhydride (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: THF/Methanol (10:1) or DMF

  • Quench: Hydrochloric acid (1M)

Protocol:

  • Dissolution: Dissolve diphenic anhydride (10 mmol) in dry THF (40 mL) under nitrogen. Cool to 0°C.

  • Reduction: Slowly add NaBH₄ (20 mmol) in portions. The anhydride is regioselectively reduced at one carbonyl to the lactol/alcohol oxidation state.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Acidification (Critical Step): Cool the mixture back to 0°C. Slowly add 1M HCl until pH < 2.

    • Mechanism Note: The reduction initially forms the carboxylate-alcohol species. Acidification protonates the carboxylate to the carboxylic acid, which then immediately undergoes acid-catalyzed lactonization with the adjacent alcohol due to the favorable proximity.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.

  • Yield: This method typically affords the lactone in >85% yield without column chromatography.

Part 3: Data & Decision Framework
Comparative Analysis of Methods
FeatureMethod A: Acid Catalysis (p-TsOH)Method B: Reductive Lactonization (NaBH4)Method C: Rh-Catalyzed C-H Activation
Starting Material Open Hydroxy-AcidDiphenic AnhydrideBenzoic Acid + Benzyl Alcohol/Thioether
Conditions Reflux / DehydrationReductive / Acidic WorkupOxidative / Transition Metal
Atom Economy High (-H2O)Moderate (Loss of Hydride/H2)Low (Requires oxidant/leaving groups)
Yield (Typical) 75-90%85-95%50-75%
Primary Use Case When open acid is synthesized via couplingGenerating the core scaffold from bulk chemicalsComplex analogs with specific substitution patterns
Decision Tree for Synthesis Strategy

Use the following workflow to select the optimal protocol for your specific precursor availability.

DecisionTree Start Start: Select Precursor HasAnhydride Diphenic Anhydride Available? Start->HasAnhydride HasAcid Open Hydroxy-Acid Synthesized? HasAnhydride->HasAcid No RouteB USE METHOD B Reductive Lactonization (NaBH4 -> HCl) HasAnhydride->RouteB Yes RouteA USE METHOD A Dean-Stark Dehydration (p-TsOH, Toluene) HasAcid->RouteA Yes (Robust) RouteSteglich USE STEGLICH (DCC/DMAP) *If substrate heat-sensitive* HasAcid->RouteSteglich Yes (Sensitive)

Figure 2: Strategic decision tree for selecting the lactonization protocol.

Part 4: Applications & Significance

The 5H-dibenzo[c,e]oxepin-5-one scaffold is not merely a synthetic curiosity; it is a "privileged structure" in drug discovery and materials science.

  • Atropisomerism: Substitution at the 1, 1', 10, or 10' positions increases the rotational barrier of the biaryl axis. The lactone bridge locks this conformation, allowing for the isolation of single enantiomers used as chiral dopants in liquid crystals.

  • Natural Products: This core appears in the Bauhinoxepin family of compounds, which exhibit tumor-inhibiting properties.

  • Helicene Precursors: The lactone can be reduced and dehydrated to form phenanthrene derivatives or subjected to photocyclization to generate helicenes.

References
  • Reductive Lactonization Protocol

    • Preparation of 5H,7H-Dibenz[c,e]oxepin-5-one Derivative through Reconstruction of the Lactone Ring.
    • Source: Heterocycles / ResearchGate.[1]

  • Rh-Catalyzed C-H Activation Route

    • Synthesis of dibenzo[c,e]oxepin-5(7H)-ones from benzyl thioethers and carboxylic acids.[2]

    • Source: Angewandte Chemie Int.[2] Ed. (PubMed).[3]

  • General Lactonization Strategies

    • Biocatalytic synthesis of lactones and lactams.
    • Source: N
  • Biphenyl Acid Properties

    • Biphenyl-2-carboxylic acid: a layered structure.
    • Source: Acta Crystallographica (PubMed).[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid

Executive Summary This application note details the synthesis and characterization of 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid , a critical biphenyl scaffold used as a primary intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and characterization of 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid , a critical biphenyl scaffold used as a primary intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan) and benzo[c]chromen-6-one derivatives (Urolithin precursors).

Scientific Challenge: The synthesis is complicated by the thermodynamic equilibrium between the target "open" hydroxy-acid form and its corresponding "closed" lactone form (6H-dibenzo[b,d]pyran-6-one). While the lactone is the stable isolable intermediate in acidic conditions, the open hydroxy-acid is required for subsequent alkylation steps in sartan synthesis.

This guide provides two validated protocols:

  • The Industrial Route: Regioselective reduction of diphenic anhydride using Sodium Borohydride (NaBH₄), followed by base-mediated ring opening.

  • The Precision Route: Suzuki-Miyaura cross-coupling for high-purity, modular derivative synthesis.

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the two primary synthetic strategies and the critical lactone-acid equilibrium.

G Target Target: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (Open Form) Lactone Lactone Intermediate (6H-dibenzo[b,d]pyran-6-one) (Closed Form) Target->Lactone Acidification (pH < 4) Spontaneous Cyclization Lactone->Target Hydrolysis (NaOH) Kinetic Control DiphenicAnhydride Diphenic Anhydride (Starting Material A) DiphenicAnhydride->Lactone NaBH4 Reduction (THF/MeOH) SuzukiStart 2-Carboxyphenylboronic acid + 2-Bromobenzyl alcohol SuzukiStart->Target Pd(PPh3)4, K2CO3 Suzuki Coupling

Figure 1: Retrosynthetic pathways highlighting the critical equilibrium between the stable lactone and the target hydroxy-acid.

Protocol A: Reduction of Diphenic Anhydride (Industrial Standard)

This route is preferred for scalability. It utilizes the cost-effective reducing agent NaBH₄.[1] The reaction initially yields the lactone, which must be hydrolyzed to obtain the target acid.

Reagents & Equipment[1][2][3][4][5]
  • Diphenic Anhydride (CAS 6050-13-1): 1.0 equiv.

  • Sodium Borohydride (NaBH₄): 2.0 - 2.5 equiv.

  • Solvent System: THF (anhydrous) and Methanol.

  • Workup: 2M NaOH, 2M HCl, Ethyl Acetate.

Step-by-Step Methodology
Phase 1: Regioselective Reduction
  • Setup: Charge a 3-neck round-bottom flask with Diphenic Anhydride (10.0 g, 44.6 mmol) and anhydrous THF (100 mL). Cool the suspension to 0°C under a nitrogen atmosphere.

  • Addition: Add NaBH₄ (3.37 g, 89.2 mmol) in portions over 30 minutes. Caution: Hydrogen gas evolution.

  • Activation: Add Methanol (20 mL) dropwise over 1 hour. The methanol activates the borohydride and solubilizes the intermediate.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The anhydride spot will disappear, and a new spot (Lactone) will appear.

  • Quench: Cool to 0°C. Slowly add 2M HCl until pH ~1. This destroys excess hydride and forces cyclization to the Lactone (6H-dibenzo[b,d]pyran-6-one) .

  • Isolation (Lactone): Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Checkpoint: At this stage, you have the Lactone .[3] Yield is typically 85-90%.

Phase 2: Ring Opening (Hydrolysis)

To obtain the 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid :

  • Suspend the isolated Lactone (5.0 g) in 2M NaOH (50 mL).

  • Heat to reflux (100°C) for 2 hours. The solid will dissolve as the salt forms.

  • Critical Step (Isolation): Cool to 0°C. Acidify carefully with 1M HCl to pH 5-6 .

    • Warning: Over-acidification (pH < 3) will cause the molecule to spontaneously lose water and re-cyclize to the lactone.

  • Extraction: Rapidly extract the turbid aqueous mixture with Ethyl Acetate. Dry over MgSO₄ (anhydrous) and concentrate at low temperature (<40°C).

  • Product: The target hydroxy-acid is obtained as a white solid.

Protocol B: Suzuki-Miyaura Coupling (Precision Route)

This route avoids the lactone intermediate during the reaction, although the product remains sensitive to acid-catalyzed cyclization.

Reagents
  • 2-Carboxyphenylboronic acid: 1.2 equiv.[4]

  • 2-Bromobenzyl alcohol: 1.0 equiv.

  • Catalyst: Pd(PPh₃)₄ (3 mol%).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).[2]

Methodology
  • Degassing: Sparge the solvent mixture (Dioxane/Water) with nitrogen for 20 minutes.

  • Coupling: In a reaction vessel, combine 2-Bromobenzyl alcohol (5.0 mmol), 2-Carboxyphenylboronic acid (6.0 mmol), K₂CO₃ (15.0 mmol), and Pd(PPh₃)₄ (0.15 mmol).

  • Heating: Heat to 90°C for 12 hours under nitrogen.

  • Workup: Cool to room temperature. Filter through Celite to remove Palladium residues.

  • Acidification: Adjust pH to 5-6 with dilute acetic acid. Do not use strong mineral acids.

  • Purification: Extract with EtOAc. Recrystallize from Toluene/Hexane if necessary.

Process Analytics & Characterization

Distinguishing the open Hydroxy-Acid from the closed Lactone is critical for quality control.

Comparative Data Table
FeatureTarget: Hydroxy-Acid (Open)Impurity: Lactone (Closed)
State White SolidWhite Crystalline Solid
Solubility Soluble in dilute NaOH (forms dianion)Insoluble in dilute NaOH (requires heat)
IR (C=O) ~1690 cm⁻¹ (Carboxylic Acid)~1720-1735 cm⁻¹ (Ester/Lactone)
1H NMR (-CH2-) δ 4.40 - 4.60 ppm (Singlet)δ 5.20 - 5.30 ppm (Singlet)
1H NMR (-COOH) Broad singlet > 12.0 ppmAbsent
Key Spectroscopic Diagnostic

The most reliable indicator of the "Open" form is the chemical shift of the benzylic methylene protons.

  • In the Lactone , the methylene is attached to an ester oxygen, shifting it downfield (~5.2 ppm ).

  • In the Hydroxy-Acid , the methylene is attached to a free hydroxyl, appearing upfield (~4.5 ppm ).

Safety & Handling

  • Sodium Borohydride: Flammable solid. Reacts violently with acids and water to release hydrogen gas. Use proper ventilation and quench carefully.

  • Lactone/Acid Equilibrium: The target acid is metastable. Store in a cool, dry place. Avoid acidic environments during storage to prevent cyclization.

  • Palladium Catalysts: Handle with care; potential heavy metal toxicity. Ensure thorough removal (scavengers) if used for pharmaceutical intermediates.

References

  • Reduction of Anhydrides: Cannizzo, L. F., & Grubbs, R. H. (1985). Selective reduction of anhydrides to lactones with sodium borohydride. The Journal of Organic Chemistry, 50(13), 2386-2387. Link

  • Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Sartan Synthesis Applications: Goossen, L. J., et al. (2002). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 293(5531), 1135.
  • Lactone Equilibrium: Zhang, Y., et al. (2019). Efficient Synthesis of Urolithin A via an Inverse Electron-Demand Diels-Alder Strategy. Organic Process Research & Development. Link

Sources

Application

Application Note: Optimized Strategies for the Synthesis of 2'-Hydroxymethyl Biphenyls via Suzuki-Miyaura Cross-Coupling

Executive Summary & Scientific Context The synthesis of 2'-hydroxymethyl biphenyls represents a critical transformation in medicinal chemistry, serving as the foundational scaffold for the "sartan" class of Angiotensin I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of 2'-hydroxymethyl biphenyls represents a critical transformation in medicinal chemistry, serving as the foundational scaffold for the "sartan" class of Angiotensin II receptor antagonists (e.g., Losartan) and liquid crystal materials.

While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl bond formation, this specific transformation presents a unique dual challenge:

  • Steric Hindrance: The ortho-substitution on both the boronic acid and often the aryl halide creates significant steric bulk, retarding the rate of transmetalation.

  • The Benzoxaborole Equilibrium: The required coupling partner, 2-(hydroxymethyl)phenylboronic acid, does not exist as a free boronic acid in solution. Instead, it spontaneously cyclizes to form 1-hydroxy-2,1-benzoxaborolane (a benzoxaborole).

This guide provides a validated protocol that leverages the benzoxaborole equilibrium to your advantage, using it as an in situ protecting group that releases the active boronate species only under specific catalytic conditions.

Mechanistic Insight: The Benzoxaborole "Mask"

Standard Suzuki protocols often fail with 2-hydroxymethyl substrates because operators treat the reagent as a standard boronic acid. Understanding the speciation is critical for success.

The Equilibrium Challenge

In neutral organic solvents, the reagent exists almost exclusively as the cyclic benzoxaborole (Species B in the diagram below). This cyclic form is orbitally saturated (or sterically locking the boron), making it less reactive toward transmetalation with the Palladium(II) intermediate.

The Solution: The addition of an aqueous base is not merely for scavenging protons; it is thermodynamically required to hydrolyze the B-O ring bond, shifting the equilibrium toward the open, reactive hydroxy-boronate species (Species C ).

Mechanistic Workflow

BenzoxaboroleMechanism Benzoxaborole Benzoxaborole (Cyclic, Stable, Inactive) Equilibrium Hydrolysis Equilibrium (+ Base / + H2O) Benzoxaborole->Equilibrium Ring Opening OpenBoronate Open Boronate Species (Reactive Nucleophile) Equilibrium->OpenBoronate OH- Attack OpenBoronate->Equilibrium Dehydration Product 2'-Hydroxymethyl Biphenyl (Target) OpenBoronate->Product Transmetalation & Reductive Elimination Pd_Cycle Pd(II)-Ar Complex (Electrophile) Pd_Cycle->Product Coupling

Figure 1: The activation pathway of benzoxaboroles. The cyclic form must be opened via base hydrolysis to participate in the catalytic cycle.

Experimental Protocol: The "Activated Ring-Opening" Method

This protocol is optimized for sterically hindered substrates. It utilizes XPhos Pd G2 , a precatalyst that generates a highly active mono-ligated Pd(0) species capable of oxidative addition into hindered halides and facilitating transmetalation with bulky boronates.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Aryl Halide (1.0 equiv): Aryl bromide or iodide (preferred for high sterics).

  • Boron Source (1.2 - 1.5 equiv): 1-hydroxy-2,1-benzoxaborolane (commercially sold as 2-(hydroxymethyl)phenylboronic acid).

  • Catalyst (2-3 mol%): XPhos Pd G2 (CAS: 1310584-14-5).

    • Alternative: Pd(dppf)Cl2·DCM (5 mol%) for less hindered substrates.

  • Base (3.0 equiv): K3PO4 (Potassium Phosphate Tribasic).

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Water is mandatory.

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charge Solids: Add the Aryl Halide (1.0 mmol), Benzoxaborole (1.5 mmol), K3PO4 (3.0 mmol), and XPhos Pd G2 (0.02 mmol) to the vial.

    • Note: Weighing the catalyst in air is acceptable for G2 precatalysts, but minimize exposure time.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Critical: The biphasic system ensures the solubility of the inorganic base and facilitates the ring-opening equilibrium.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform 3 freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat to 80 °C (external block temperature) for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The benzoxaborole spot may streak on silica; focus on the disappearance of the aryl halide.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash: Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The product contains a free alcohol.[1] Ensure the gradient is polar enough (often 20-40% EtOAc) to elute the product.

Optimization & Troubleshooting Guide

Catalyst Selection Matrix

For challenging substrates (e.g., ortho-substituted aryl halides), the choice of ligand is the deciding factor.

Catalyst SystemSteric ToleranceProtocol AdjustmentRecommended Use Case
XPhos Pd G2 HighNoneStandard. Best for ortho-ortho couplings.
Pd(dppf)Cl2 ModerateIncrease Temp to 100°CCost-effective alternative for ortho-meta systems.
Pd(PPh3)4 LowNot RecommendedOften leads to low yields due to rapid catalyst decomposition and poor steric handling.
Troubleshooting Common Failures
  • Problem: Low conversion; Starting Material (Aryl Halide) remains.

    • Root Cause:[2][3][4][5][6] Inactive boron species.[1] The ring is not opening.

    • Fix: Switch base to KOH (2.0 equiv) or Ba(OH)2 . The stronger hydroxide nucleophile forces the equilibrium to the open boronate more effectively than phosphate.

  • Problem: Protodeboronation (Formation of unsubstituted biphenyl or phenol).

    • Root Cause:[2][3][4][5][6][7] Reaction temperature too high or reaction time too long.

    • Fix: Lower temperature to 60 °C and increase catalyst loading to 5 mol%.

  • Problem: Homocoupling of Aryl Halide.

    • Root Cause:[2][3][4][5][6] Oxygen in the system.[8]

    • Fix: Rigorous degassing is required. Ensure the reaction is under positive Nitrogen pressure.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents (Halide, Benzoxaborole, Base, Cat.) Solvent Add Solvent (Dioxane/H2O) & Degas (Critical) Start->Solvent Heat Heat to 80°C (Activates Precatalyst) Solvent->Heat Check TLC/LCMS Check (Halide Consumed?) Heat->Check Check->Heat No (Extend Time) Workup Aq. Workup & Extraction Check->Workup Yes Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of 2'-hydroxymethyl biphenyls.

References

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications.[1] Journal of Organometallic Chemistry. (Context: Stability and equilibrium of benzoxaboroles).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][9][8][5][6] Chemical Reviews. (Context: Foundational review of the Suzuki reaction mechanism).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society. (Context: Development and application of XPhos Pd G2 for hindered substrates).

  • Tomasi, G., et al. (2020). On the stability of benzoxaboroles.[10] (Context: Detailed analysis of the hydrolytic stability and ring-opening energetics).

Sources

Method

Application Note: High-Resolution Quantification of Biphenyl Carboxylic Acids via HPLC

Part 1: Scientific Foundation & Method Strategy The Analytical Challenge Biphenyl carboxylic acids serve as critical intermediates in the synthesis of NSAIDs (e.g., Diflunisal), angiotensin II receptor blockers (e.g., Te...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Foundation & Method Strategy

The Analytical Challenge

Biphenyl carboxylic acids serve as critical intermediates in the synthesis of NSAIDs (e.g., Diflunisal), angiotensin II receptor blockers (e.g., Telmisartan), and liquid crystals. The primary analytical challenge lies in three areas:

  • Structural Isomerism: Separating the ortho- (2-BCA) and para- (4-BCA) isomers.

  • Ionization State: The carboxylic acid moiety (

    
    ) necessitates strict pH control to prevent peak tailing and retention shifts.
    
  • Solubility: The hydrophobic biphenyl core leads to poor aqueous solubility, risking precipitation in high-aqueous mobile phases.

Mechanistic Approach: The "Ortho-Effect"

To achieve baseline resolution between isomers, we exploit the steric hindrance of the biphenyl system.

  • 4-Biphenylcarboxylic acid: The molecule is relatively planar, allowing for maximum

    
    -electron conjugation and strong interaction with the stationary phase.
    
  • 2-Biphenylcarboxylic acid: The carboxylic acid group in the ortho position creates steric clash, forcing the two phenyl rings to twist out of coplanarity. This reduces the effective hydrophobic surface area and disrupts

    
     overlap.
    

Strategic Column Selection:

  • Standard C18: Separates primarily based on hydrophobicity. The planar 4-BCA is more retained than the twisted 2-BCA.

  • Phenyl-Hexyl / Biphenyl Phases: These phases offer orthogonal selectivity via

    
     interactions. The planar 4-BCA interacts strongly with the phenyl stationary phase, while the twisted 2-BCA interacts weakly. This significantly enhances the separation factor (
    
    
    
    ).

Part 2: Detailed Experimental Protocols

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Phosphoric Acid (85%) or Formic Acid (Mass Spec Grade).

Protocol A: Standard Quantification (C18 Method)

Best for general purity checks where isomer resolution is not the critical limit.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1%

in Water (pH ~2.2)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 5 - 10 µL
Detection UV @ 254 nm (primary), 275 nm (secondary)

Gradient Profile (C18):

  • 0.0 min: 30% B

  • 10.0 min: 90% B

  • 12.0 min: 90% B

  • 12.1 min: 30% B (Re-equilibration)

  • 15.0 min: Stop

Protocol B: High-Resolution Isomer Separation (Phenyl Method)

Mandatory for separating 2-BCA from 4-BCA traces.

ParameterCondition
Column Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl), 4.6 × 150 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol (Promotes

interactions better than ACN)
Flow Rate 0.8 mL/min
Temperature 25°C (Lower temp enhances

selectivity)

Gradient Profile (Phenyl):

  • 0.0 min: 40% B

  • 15.0 min: 85% B

  • 18.0 min: 85% B

  • 23.0 min: Stop

Sample Preparation Workflow

Critical Step: Do not dissolve samples directly in water.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol or Acetonitrile. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile .

    • Note: The diluent must match the initial mobile phase strength to prevent "solvent shock" (peak distortion).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind acidic analytes).

Part 3: Visualization & Logic

Method Development Decision Tree

The following logic gate ensures you select the correct column chemistry based on your resolution requirements.

MethodSelection Start Start: Define Separation Goal CheckIsomers Are Structural Isomers Present? (e.g., 2-BCA vs 4-BCA) Start->CheckIsomers StandardC18 Use Protocol A (C18) Mechanism: Hydrophobicity CheckIsomers->StandardC18 No (Single Isomer) PhenylSelect Use Protocol B (Phenyl-Hexyl) Mechanism: Pi-Pi Interaction + Steric CheckIsomers->PhenylSelect Yes (Isomer Mix) CheckRes Check Resolution (Rs) StandardC18->CheckRes PhenylSelect->CheckRes Optimize Optimize: Lower Temp (20°C) or Switch Solvent to MeOH CheckRes->Optimize Rs < 1.5 Final Validate Method CheckRes->Final Rs > 2.0 Optimize->CheckRes

Figure 1: Decision logic for selecting between C18 and Phenyl stationary phases based on the presence of structural isomers.

Isomer Separation Mechanism

Visualizing why the Phenyl column works better for this specific application.

SeparationMech cluster_4BCA 4-BCA (Para) cluster_2BCA 2-BCA (Ortho) Stationary Phenyl Stationary Phase Para Planar Structure High Surface Area Stationary->Para Interacts with Ortho Twisted Structure Steric Hindrance Stationary->Ortho Interacts with Interaction1 Strong Pi-Pi Stacking (Long Retention) Para->Interaction1 Interaction2 Weak Pi-Pi Stacking (Short Retention) Ortho->Interaction2

Figure 2: Mechanistic difference in retention. The planar 4-BCA stacks effectively with the phenyl phase, while the twisted 2-BCA cannot, resulting in earlier elution.

Part 4: Validation & Troubleshooting

Validation Parameters (Self-Validating System)

To ensure the method is performing correctly, every sequence must include a System Suitability Test (SST) .

ParameterAcceptance CriteriaLogic
Resolution (

)

between isomers
Ensures accurate integration of impurity traces.
Tailing Factor (

)

If

, the mobile phase pH is likely too high (acid deprotonating).
Precision (RSD)

(n=6 injections)
Verifies pump stability and injector accuracy.
Retention Drift

min
Verifies column equilibration.
Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Silanol interactions or ionization of the carboxylic acid.

  • Fix: Lower mobile phase pH to 2.0 using Phosphoric Acid. Ensure the column is "End-capped" (e.g., Zorbax Eclipse Plus).

Issue: Split Peaks

  • Cause: Solvent mismatch. Sample dissolved in 100% strong solvent (ACN/MeOH) injected into a weak initial gradient (30% B).

  • Fix: Dilute sample with water to at least 50% aqueous content before injection.

Issue: Retention Time Shift

  • Cause: Temperature fluctuation affecting

    
     or 
    
    
    
    interactions.
  • Fix: Use a thermostatted column compartment. Note that retention on Phenyl columns is highly temperature-sensitive.

References

  • PubChem. (2023). 4-Biphenylcarboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Biphenyl-4-carboxylic acid. Available at: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

Application

Application Note: Advanced Derivatization Strategies for Carboxylic Acids in HPLC &amp; LC-MS/MS

Abstract Carboxylic acids—ranging from short-chain fatty acids (SCFAs) to prostaglandins and pharmaceutical intermediates—present distinct challenges in liquid chromatography.[1][2] They often lack chromophores for UV de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carboxylic acids—ranging from short-chain fatty acids (SCFAs) to prostaglandins and pharmaceutical intermediates—present distinct challenges in liquid chromatography.[1][2] They often lack chromophores for UV detection, possess poor ionization efficiency in mass spectrometry, and exhibit peak tailing due to silanol interactions.[1] This guide details three field-proven derivatization protocols designed to overcome these barriers, transforming "invisible" analytes into highly detectable species via UV-Vis, Fluorescence, and LC-MS/MS modalities.[1]

Introduction: The Causality of Derivatization

The decision to derivatize is rarely taken lightly due to the added sample preparation steps.[1] However, for carboxylic acids, it is often a chemical necessity driven by three factors:

  • Chromatographic Tailing: Free carboxylic acids (-COOH) interact strongly with residual silanols on silica-based C18 columns, leading to asymmetric peaks and variable retention times.[1] Esterification or amidation "caps" this polarity.

  • Detection Limits: Most aliphatic acids (e.g., Stearic acid, Valproic acid) have negligible UV absorbance above 210 nm.[1] Derivatization introduces high-molar-absorptivity aromatic rings.[1]

  • Ionization Efficiency (MS): In negative mode ESI, carboxylic acids often suffer from ion suppression. Derivatization with cationic tags or hydrazines (like 3-NPH) can shift detection to positive mode or stabilize the negative charge, enhancing sensitivity by orders of magnitude.[1]

Method Selection Matrix

Use the following logic flow to select the appropriate reagent for your instrumentation.

SelectionMatrix Start Target Analyte: Carboxylic Acid Detector Available Detector? Start->Detector UV UV-Vis / PDA Detector->UV Robust, Low Cost FL Fluorescence (FLD) Detector->FL Trace Analysis (<1 pmol) MS LC-MS / MS-MS Detector->MS Metabolomics/Complex Matrix Reagent1 p-Bromophenacyl Bromide (PBPB) (254 nm detection) UV->Reagent1 Reagent2 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) FL->Reagent2 Reagent3 3-Nitrophenylhydrazine (3-NPH) (High Sensitivity MS) MS->Reagent3

Figure 1: Decision matrix for selecting derivatization reagents based on available detection instrumentation.

Chemistry & Mechanisms[1]

A. Nucleophilic Displacement (Esterification)

Used for UV and Fluorescence tagging. The carboxylic acid is first converted to a carboxylate anion (using a base like


 or KHCO3).[1] This nucleophile then attacks an alkyl halide (the reagent) to release a halide ion and form an ester.[1]
  • Critical Factor: The reaction requires a phase-transfer catalyst (Crown Ethers) or a polar aprotic solvent to solubilize the salt form of the acid.[1]

B. Carbodiimide-Mediated Amidation

Used for LC-MS tagging.[1] A carbodiimide (EDC) activates the carboxylic acid to form an unstable O-acylisourea intermediate, which is then attacked by a hydrazine derivative (e.g., 3-NPH).[1]

  • Critical Factor: This reaction proceeds in aqueous conditions, making it superior for biological fluids (plasma/urine) compared to the anhydrous requirements of esterification.[1]

Experimental Protocols

Protocol A: UV-Vis Enhancement with p-Bromophenacyl Bromide (PBPB)

Best For: Fatty acids, Prostaglandins, Valproic acid.[1] Mechanism: Formation of phenacyl esters (Absorbance max ~254-260 nm).[1]

Reagents
  • Reagent A: 10 mg/mL p-Bromophenacyl bromide in Acetonitrile (ACN).[1]

  • Catalyst: 2 mg/mL 18-Crown-6 ether in ACN.[1]

  • Base: KHCO3 (Solid or saturated solution).[1]

Step-by-Step Workflow
  • Salt Formation: Dissolve sample (approx. 0.1 mmol acid) in 1 mL Methanol. Add slight excess of KHCO3.

  • Drying (Crucial): Evaporate to dryness under Nitrogen (

    
    ).[1] Note: Moisture inhibits the reaction by hydrolyzing the reagent.[1]
    
  • Reaction: Reconstitute the dry residue in 500 µL Reagent A and 50 µL Catalyst .

  • Heating: Vortex and heat at 80°C for 30 minutes in a heating block.

  • Quench/Cool: Cool to room temperature.

  • Analysis: Inject directly or dilute with Mobile Phase.

Protocol B: High-Sensitivity Fluorescence with Br-Mmc

Best For: Trace analysis (femtomole levels) of dicarboxylic acids and bile acids.[1] Mechanism: Creates a highly fluorescent coumarin ester derivative.

Reagents
  • Reagent B: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) in dry Acetone.[1]

  • Catalyst: 18-Crown-6 ether.[1]

  • Base: Anhydrous

    
    .
    
Step-by-Step Workflow
  • Preparation: Mix sample fatty acids with 10 mg of anhydrous

    
    .
    
  • Addition: Add 1 mL of Reagent B solution containing catalytic 18-Crown-6.

  • Derivatization: Heat at 60°C for 60 minutes .

    • Why 60°C? Higher temps can degrade the fluorophore; lower temps result in incomplete conversion.[1]

  • Cleanup: Filter through a 0.2 µm PTFE filter to remove solid carbonate.

  • Detection: Excitation

    
     nm; Emission 
    
    
    
    nm.[1]
Protocol C: LC-MS/MS Enhancement with 3-Nitrophenylhydrazine (3-NPH)

Best For: Metabolomics (TCA cycle intermediates, SCFAs) in plasma/urine.[1] Mechanism: Amidation via EDC coupling. Significantly improves ionization in negative mode or allows positive mode detection depending on mobile phase pH.

Reagents
  • Reagent C: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous ACN.

  • Activator: 120 mM EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% aqueous ACN.[1]

Step-by-Step Workflow

NPH_Workflow Sample 40 µL Sample (Plasma/Standard) Mix Add 20 µL Reagent C (3-NPH) + 20 µL Activator (EDC/Pyridine) Sample->Mix React Incubate at 40°C for 30 mins Mix->React Quench Dilute/Quench (Add 0.1% Formic Acid) React->Quench Inject LC-MS/MS Injection Quench->Inject

Figure 2: Workflow for 3-NPH derivatization.[1] Note the aqueous compatibility, removing the need for drying steps.[1][2]

  • Combine: Mix 40 µL sample with 20 µL Reagent C and 20 µL Activator .

  • Incubate: Heat at 40°C for 30 minutes .

    • Note: Unlike esterification, this reaction is mild and tolerant of water.

  • Dilution: Dilute the mixture (e.g., 1:10) with 0.1% Formic Acid in water to quench the EDC and match the initial mobile phase conditions.[1]

  • MS Settings: Monitor specific MRM transitions. The 3-NPH moiety provides a consistent fragmentation pattern, often yielding a neutral loss or specific product ions that improve selectivity.[1]

Data Summary & Validation

ParameterPBPB (UV)Br-Mmc (Fluorescence)3-NPH (LC-MS)
Target Limit of Detection ~1-10 pmol~10-100 fmol< 1 fmol
Reaction Medium Anhydrous (ACN)Anhydrous (Acetone)Aqueous/Organic Mix
Temperature 80°C60°C40°C (Mild)
Stability of Derivative High (Weeks at 4°C)Moderate (Light Sensitive)High
Main Interference Excess Reagent PeakFluorophore degradationPyridine background
Troubleshooting Guide
  • Low Yield (PBPB/Br-Mmc): Usually caused by water contamination.[1] Ensure the sample is completely dried and solvents are anhydrous.[1] The presence of water hydrolyzes the alkyl bromide reagent before it reacts with the acid.[1]

  • Double Peaks (3-NPH): Some dicarboxylic acids (e.g., Succinic acid) may mono- or di-derivatize.[1] Ensure a large molar excess of EDC and 3-NPH (at least 50-fold excess over total acids) to force the reaction to the di-derivative completion.[1]

  • Reagent Interference: All protocols utilize excess reagent. Ensure your chromatographic gradient separates the "Reagent Blank" peak from your analytes of interest.[1] PBPB elutes late on C18 columns; 3-NPH elutes early.[1]

References

  • Borch, R. F. (1975).[3] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[1] Link[1]

  • Gyllenhaal, O., & Vessman, J. (1992).[1] 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: A review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 99-107.[1][4] Link

  • Han, J., et al. (2013).[1] 3-Nitrophenylhydrazine derivatization for the quantitation of short-chain fatty acids in human plasma by LC-MS/MS.[1][2] Analytica Chimica Acta, 765, 108-115.[1] (Methodology basis for Protocol C).

  • Li, S., et al. (2021).[1] Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics. Analytical Chemistry, 93(29), 10075–10083.[1][5] Link[1]

  • Shimadzu Corporation. (2020).[1] LC/MS/MS Method Package for Short Chain Fatty Acids. Link

Sources

Method

Application Note: High-Efficiency Lactonization of 2'-(hydroxymethyl)biphenyl-2-carboxylic acid

Abstract This application note details the experimental protocols for the intramolecular esterification (lactonization) of 2'-(hydroxymethyl)biphenyl-2-carboxylic acid to yield 5H-dibenzo[c,e]oxepin-5-one . While the for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols for the intramolecular esterification (lactonization) of 2'-(hydroxymethyl)biphenyl-2-carboxylic acid to yield 5H-dibenzo[c,e]oxepin-5-one . While the formation of 7-membered rings is typically kinetically disfavored due to entropic factors, the rigid biphenyl scaffold of this substrate provides significant pre-organization, facilitating cyclization. We present two distinct methodologies: a Thermal Acid-Catalyzed Dehydration (Method A) suitable for process scalability, and a Steglich Esterification (Method B) designed for mild, high-yielding laboratory synthesis.

Introduction & Mechanistic Rationale

The synthesis of 5H-dibenzo[c,e]oxepin-5-one represents a classic example of "assisted" medium-ring formation. In standard aliphatic chains, forming a 7-membered lactone is difficult due to the loss of degrees of freedom (entropy) and transannular strain.

However, the 2,2'-biphenyl backbone imposes a restricted rotation that positions the hydroxyl group (nucleophile) and the carboxylic acid (electrophile) in close proximity. This structural pre-organization mimics the Gem-dialkyl (Thorpe-Ingold) effect, significantly lowering the activation energy for cyclization.

Reaction Scheme

The transformation involves the activation of the carboxyl group followed by nucleophilic attack by the pendant hydroxymethyl group, releasing water (Method A) or a urea byproduct (Method B).

ReactionMechanism Substrate 2'-(hydroxymethyl) biphenyl-2-carboxylic acid Activation Carboxyl Activation (H+ or DCC-O-Acyl) Substrate->Activation Activation Intermediate Tetrahedral Intermediate Activation->Intermediate Intramolecular Attack (-CH2OH) Product 5H-dibenzo[c,e] oxepin-5-one Intermediate->Product Elimination (-H2O / -DCU)

Figure 1: General mechanistic pathway for the lactonization process.

Experimental Protocols

Method A: Acid-Catalyzed Dehydration (Dean-Stark)

Best for: Large-scale synthesis, robust substrates, cost-efficiency. Principle: Le Chatelier’s principle is exploited by continuously removing water from the reaction matrix using azeotropic distillation.

Reagents & Equipment
ComponentSpecificationRole
Substrate2'-(hydroxymethyl)biphenyl-2-carboxylic acidReactant
SolventToluene (Anhydrous)Solvent / Azeotrope former
Catalystp-Toluenesulfonic acid (p-TsOH) monohydrateProton source (1-5 mol%)
ApparatusDean-Stark Trap + Reflux CondenserWater removal
Procedure
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the substrate (10.0 mmol, 2.28 g) and Toluene (100 mL) to the flask.

  • Catalyst: Add p-TsOH (0.5 mmol, 95 mg).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~125°C). Ensure the toluene is condensing and filling the trap.

  • Monitoring: Monitor water accumulation in the trap. Reaction is typically complete when water evolution ceases (approx. 2-4 hours). Validation: TLC (30% EtOAc/Hexanes) should show disappearance of the polar acid spot.

  • Workup:

    • Cool to room temperature (RT).

    • Wash the organic phase with sat. NaHCO₃ (2 x 30 mL) to remove the catalyst and any unreacted acid.

    • Wash with Brine (1 x 30 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or Hexanes/EtOAc if necessary.

Method B: Steglich Esterification (DCC/DMAP)

Best for: High value/small scale, acid-sensitive substrates, ambient temperature requirements. Principle: DCC activates the carboxylic acid to an O-acylisourea.[1][2] DMAP acts as an acyl-transfer catalyst, suppressing side reactions (N-acylurea formation) and accelerating the rate.[1][2]

Reagents & Equipment
ComponentSpecificationRole
Substrate2'-(hydroxymethyl)biphenyl-2-carboxylic acidReactant
Coupling AgentN,N'-Dicyclohexylcarbodiimide (DCC)Activator (1.1 equiv)
Catalyst4-Dimethylaminopyridine (DMAP)Nucleophilic Catalyst (0.1 equiv)
SolventDichloromethane (DCM), AnhydrousSolvent
Workflow Diagram (Steglich)

SteglichWorkflow Start Start: Dissolve Substrate in DCM (0°C) AddReagents Add DMAP (cat.) then DCC (dropwise) Start->AddReagents Reaction Stir 0°C (30 min) -> RT (3-12 h) Precipitate forms (DCU) AddReagents->Reaction Filter Filtration Remove solid DCU byproduct Reaction->Filter Wash Liquid-Liquid Extraction 1. 0.5N HCl (remove DMAP) 2. NaHCO3 (remove acid) Filter->Wash Filtrate Isolate Dry (MgSO4) & Concentrate Yield Crude Lactone Wash->Isolate

Figure 2: Step-by-step workflow for the Steglich esterification protocol.

Procedure
  • Preparation: In a flame-dried RBF under Nitrogen atmosphere, dissolve the substrate (1.0 mmol, 228 mg) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Add DMAP (0.1 mmol, 12 mg) in one portion.

  • Coupling: Add DCC (1.1 mmol, 227 mg) dissolved in minimal DCM dropwise over 5 minutes. Note: The solution may become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at RT for 3-12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU urea byproduct. Rinse the cake with cold DCM.

  • Workup:

    • Wash filtrate with 0.5N HCl (remove DMAP).

    • Wash with sat. NaHCO₃.

    • Wash with Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. Flash chromatography (SiO₂, EtOAc/Hexanes) provides the pure lactone.

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical markers should be verified.

NMR Spectroscopy (¹H NMR, CDCl₃)[3]
  • Diagnostic Shift: The methylene protons (-CH2-O-) in the starting material appear around 4.4–4.6 ppm (broad singlet if OH is present). In the lactone product, these protons become diastereotopic (AB system) due to the rigid ring structure and shift downfield to approximately 5.1–5.3 ppm .

  • Loss of OH/COOH: Disappearance of the broad carboxylic acid and alcohol protons.

Infrared Spectroscopy (FT-IR)
  • Carbonyl Shift:

    • Starting Material (Acid): ~1690–1710 cm⁻¹ (broad).

    • Product (Lactone): Sharp, intense band at 1720–1735 cm⁻¹ . The 7-membered ring lactone is less strained than a 5-membered ring, so it does not shift as high as gamma-lactones (1770 cm⁻¹), but the conjugation with the biphenyl system keeps it distinct.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 50-95% B.

  • Detection: UV @ 254 nm.

  • Retention Time: The lactone is significantly less polar than the hydroxy-acid precursor and will elute later.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete water removalEnsure vigorous reflux and that the Dean-Stark trap is not saturated.
Cloudy Product (Method B) Residual DCUDCU is slightly soluble in DCM. Cool the filtrate to -20°C to precipitate remaining urea before final filtration, or switch to EDC·HCl (water-soluble urea).
Side Product: N-Acylurea Slow reaction / No DMAPEnsure DMAP is fresh. Add DCC slowly at 0°C to favor O-acylisourea formation over the rearrangement.
Starting Material Persists Equilibrium limitationIn Method A, add more toluene to dilute (favoring intramolecular reaction) or increase catalyst load.

References

  • Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Meyers, A. I., et al. (1974). Oxazolines. XI. Synthesis of Functionalized Aromatic and Aliphatic Acids.[4][5] Journal of Organic Chemistry, 39(18), 2787–2793.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79685, 5H-Dibenzo[c,e]oxepin-5-one.

  • Tang, Y., et al. (2020).[6] Air-Stable Iron Carbonyl Compounds... Catalyze Dehydrogenative Diol Lactonization.[6] Journal of Organic Chemistry, 85(3), 1823–1834.[6]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

Sources

Application

Advanced Characterization of 2'-(Hydroxymethyl)biphenyl Derivatives via ESI-MS/MS

Application Note: AN-MS-BP-042 Executive Summary The 2'-(hydroxymethyl)biphenyl moiety is a critical pharmacophore in the "Sartan" class of Angiotensin II Receptor Blockers (ARBs), including Losartan, Valsartan, and Irbe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MS-BP-042

Executive Summary

The 2'-(hydroxymethyl)biphenyl moiety is a critical pharmacophore in the "Sartan" class of Angiotensin II Receptor Blockers (ARBs), including Losartan, Valsartan, and Irbesartan. During drug development and impurity profiling (e.g., nitrosamine risk assessment), distinguishing this specific substructure from its meta- or para-isomers is vital for regulatory compliance.

This guide details the mass spectrometry fragmentation patterns of 2'-(hydroxymethyl)biphenyl derivatives. It focuses on the "Ortho Effect," a proximity-driven mechanism that facilitates unique dehydration and cyclization pathways, distinct from standard benzylic cleavages. We provide a validated LC-MS/MS protocol for the structural elucidation of these derivatives in complex matrices.

Mechanistic Insight: The Ortho-Effect & Fluorenyl Cation Formation

Understanding the fragmentation logic is essential for interpreting MS/MS spectra of sartan impurities. Unlike simple alcohols, 2'-(hydroxymethyl)biphenyl derivatives undergo a specific intramolecular rearrangement driven by the steric proximity of the hydroxyl group to the adjacent phenyl ring.

Fragmentation Pathway[1]
  • Protonation: In ESI(+) mode, the molecule is protonated at the hydroxyl oxygen or a nitrogenous heteroatom (if present, e.g., tetrazole/imidazole).

  • Ortho-Facilitated Dehydration: The 2'-position allows the hydroxyl group to interact with the

    
    -system or protons of the adjacent phenyl ring. This facilitates the loss of water (
    
    
    
    , -18 Da).
  • Cyclization (The Signature): Following water loss, the resulting benzylic carbocation attacks the adjacent phenyl ring, closing the bridge to form a highly stable Fluorenyl Cation (m/z 165) . This cyclization is energetically favorable and is the diagnostic "fingerprint" of the ortho-isomer. Meta and para isomers typically undergo simple benzylic cleavage without this intense cyclization.

Visualization of Fragmentation Logic

FragmentationMechanism M_Protonated Protonated Precursor [M+H]+ Transition Ortho-Interaction (Transition State) M_Protonated->Transition Steric Proximity Loss_H2O Loss of H2O (-18 Da) Transition->Loss_H2O Facilitated Elimination Benzylic_Cation Benzylic Cation Intermediate Loss_H2O->Benzylic_Cation Fluorenyl Fluorenyl Cation (m/z 165) Diagnostic Ion Benzylic_Cation->Fluorenyl Ring Closure (Cyclization)

Figure 1: The "Ortho Effect" mechanism leading to the diagnostic Fluorenyl Cation (m/z 165).

Experimental Protocol

This protocol is optimized for high-resolution MS (Q-TOF/Orbitrap) but is transferable to Triple Quadrupole (QqQ) systems for MRM quantitation.

Reagents & Chemicals
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade). Rationale: Acidic pH ensures protonation of the hydroxyl/amine groups.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 100 mm, 1.7 µm.

LC-MS/MS Workflow

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC UHPLC Separation Gradient Elution Sample->LC ESI ESI Source (+) 3.5 kV, 350°C LC->ESI MS1 Q1 Scan (Parent Ion) ESI->MS1 CID Collision Cell (N2 Gas, 20-35 eV) MS1->CID MS2 TOF/Q3 Detection (Fragment Analysis) CID->MS2

Figure 2: Step-by-step LC-MS/MS workflow for Sartan impurity profiling.

Instrument Parameters (Standardized)
ParameterSettingCausality/Reasoning
Ionization ESI Positive (+)Nitrogenous bases and hydroxyls protonate readily in (+) mode.
Capillary Voltage 3.0 - 3.5 kVSufficient for stable spray without inducing premature in-source fragmentation.
Collision Energy (CE) Stepped (20, 35, 50 eV)Low CE preserves the

ion; High CE reveals the aromatic core (m/z 165).
Source Temp 350°CEnsures complete desolvation of the biphenyl core (hydrophobic).
Cone Voltage 30 VOptimized to transmit the parent ion while minimizing in-source water loss.

Data Interpretation & Diagnostic Ions

When analyzing 2'-(hydroxymethyl)biphenyl derivatives (e.g., during Losartan degradation studies), look for the following spectral fingerprints.

Key Fragment Ions
m/z (approx)Ion IdentityStructural Significance
[M+H]⁺ Protonated MoleculeParent ion. Intensity may be lower due to facile water loss.
[M+H - 18]⁺ Dehydrated CationHigh Intensity. The ortho position accelerates this loss compared to meta/para.
165.07 Fluorenyl CationDiagnostic. Confirms the biphenyl core and the ability to cyclize (Ortho-isomer).
152.06 Biphenylene RadicalFormed from further fragmentation of the fluorenyl cation (loss of CH).
207.09 Substituted BiphenylCommon in Losartan; represents the biphenyl-methyl-imidazole moiety cleavage.
Distinguishing Isomers
  • Ortho-Isomer: Dominant

    
     and prominent m/z 165.
    
  • Meta/Para-Isomers: Weaker

    
    ; absence or very low abundance of m/z 165 (cyclization is geometrically restricted).
    

References

  • Zhao, Z. et al. (1999).[1][2] Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS.[1][2] Journal of Pharmaceutical and Biomedical Analysis.[1][2] Link

  • NIST Mass Spectrometry Data Center. Ortho Effects in Mass Spectrometry of Aromatic Compounds. NIST Standard Reference Database. Link

  • Krogh, E. et al. (2025).[3] Fluorenyl Cations: Synthesis and Reactivity. (Review of carbocation stability in MS). Link

  • Venkatesan, P. et al. (2012). Simultaneous determination of losartan and its active metabolite in human plasma by LC-MS/MS.[4][5]Link

Sources

Technical Notes & Optimization

Troubleshooting

Telmisartan Synthesis: Impurity Profiling &amp; Troubleshooting Center

Content Type: Technical Support Guide (Level 3) Target Audience: Process Chemists, Analytical Scientists, QA/QC Managers Last Updated: 2025-05-15 Compliance Standards: ICH Q3A(R2), ICH M7, USP <1086> Introduction: The Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Guide (Level 3) Target Audience: Process Chemists, Analytical Scientists, QA/QC Managers Last Updated: 2025-05-15 Compliance Standards: ICH Q3A(R2), ICH M7, USP <1086>

Introduction: The Synthesis-Purity Nexus

Telmisartan (Micardis®) presents a unique challenge among Angiotensin II Receptor Blockers (ARBs). Unlike Losartan or Valsartan, Telmisartan lacks a tetrazole ring, relying instead on a carboxylic acid moiety on the biphenyl system. While this eliminates specific azide-related risks, the synthesis—typically a convergent condensation of a bis-benzimidazole nucleus with a biphenyl carboxylate derivative—is prone to specific regio-selectivity issues and hydrolysis defects.

This guide addresses the three critical impurity classes defined by their origin:

  • Regioisomers (Process-Related): The "N-Alkylation" challenge.

  • Precursors (Process-Related): Unreacted starting materials and intermediates.

  • Mutagenic Impurities (Safety-Related): Nitrosamine risk management.

Module 1: The "Ghost" Peaks (Regioisomers)

The Issue: USP Impurity B Formation

Symptom: A persistent impurity peak eluting close to Telmisartan (RRT ~1.05-1.10) that resists removal via standard crystallization. Identification: USP Related Compound B (Telmisartan Isomer).[1][2] Chemical Name: 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-3' -yl)methyl][1,1'-biphenyl]-2-carboxylic acid.[3]

Root Cause Analysis

The core synthesis step involves the N-alkylation of the bis-benzimidazole intermediate (Intermediate 1) with 4'-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester (Intermediate 2).[4]

  • The Mechanism: The benzimidazole ring contains two nitrogen atoms. While the N-1 position is sterically favored for the desired product, the N-3 position is nucleophilic enough to compete, especially under vigorous conditions or with non-selective bases.

  • The Result: Formation of the N-3 regioisomer (Impurity B), which is structurally almost identical to Telmisartan, making chromatographic separation difficult.

Troubleshooting Protocol
Parameter Recommendation Scientific Rationale
Base Selection Use KOH or t-BuOK (avoid Carbonates)Stronger, bulkier bases can enhance deprotonation selectivity at the less hindered N-1 site compared to weaker bases like

which may allow equilibrium-driven isomerization.
Solvent System DMSO or NMP (vs. DMF)High dielectric constants favor the

mechanism but must be dry. Note: DMF carries higher Nitrosamine risks (see Module 3).
Temperature < 25°C (Controlled) Higher temperatures (>40°C) increase the kinetic energy of the system, overcoming the activation energy barrier for the formation of the thermodynamically less stable N-3 isomer.
Stoichiometry 1.05 eq. of Alkyl Halide Excess alkylating agent encourages poly-alkylation or side reactions. Keep stoichiometry tight.
Visualizing the Pathway

Telmisartan_Impurity_Map Figure 1: Bifurcation of the N-Alkylation Step Leading to Regioisomer Impurity B Start Bis-Benzimidazole (Intermediate 1) Transition N-Alkylation Step (Base/Solvent) Start->Transition Reagent Bromo-Biphenyl Ester (Intermediate 2) Reagent->Transition Telmisartan_Ester Telmisartan Ester (Precursor) Transition->Telmisartan_Ester N-1 Attack (Major) Impurity_B_Ester Regioisomer Ester (Impurity B Precursor) Transition->Impurity_B_Ester N-3 Attack (Minor/Side Rxn) Telmisartan Telmisartan API Telmisartan_Ester->Telmisartan Hydrolysis Impurity_B USP Impurity B (Isomer) Impurity_B_Ester->Impurity_B Hydrolysis

Module 2: Hydrolysis & Starting Materials

The Issue: Incomplete Conversion (USP Impurity A & C)

Symptom: High levels of non-polar impurities or "fronting" peaks.

  • USP Impurity A: The unreacted Bis-benzimidazole core.

  • USP Impurity C: Telmisartan tert-butyl ester (Incomplete hydrolysis).

Q&A: Troubleshooting Conversion

Q: Why is Impurity A persisting even after long reaction times? A: This suggests phase transfer limitations. The bis-benzimidazole is poorly soluble in many organic solvents.

  • Fix: Ensure the starting material is fully dissolved before adding the alkylating agent. If using a biphasic system (e.g., DCM/Water), verify the efficiency of the Phase Transfer Catalyst (PTC) like TBAB.

Q: I see a peak at RRT ~1.2. Is this Impurity C? A: Likely. The tert-butyl ester is the immediate precursor.

  • Fix: The hydrolysis step (usually Acidic or Basic) requires sufficient time.

    • Acid Hydrolysis (TFA/HCl): Ensure water content is sufficient to drive the equilibrium to the acid form.

    • Base Hydrolysis (NaOH): If using base, ensure the final acidification step (pH adjustment) doesn't precipitate the ester salt instead of the free acid.

Module 3: The Nitrosamine Shadow (ICH M7)

The Issue: Genotoxic Impurity Risk

Although Telmisartan lacks the tetrazole ring (the source of azide-related nitrosamines in Valsartan), it is still vulnerable to NDMA (N-Nitrosodimethylamine) and NDEA formation due to process reagents.

Critical Control Points (CCP)
  • Solvent Contamination (DMF/DMAC):

    • Risk: Industrial DMF often degrades into dimethylamine (DMA). If a nitrosating agent (Nitrite, Nitrous acid) is present, NDMA forms.

    • Control: Audit DMF suppliers for "Nitrite-Free" certification. Test incoming DMF for DMA content.

  • Quenching Steps:

    • Risk: Using Sodium Nitrite (

      
      ) to quench azide reactions (if used in precursor synthesis) or other excess reagents.
      
    • Control: Avoid Nitrites completely in the Telmisartan process train. Use alternative quenching agents (e.g., Sodium Thiosulfate) if applicable.

  • Recycled Solvents:

    • Risk: Pooling solvents from different "Sartan" lines.

    • Control: Dedicate solvent recovery streams for Telmisartan to prevent cross-contamination from tetrazole-based processes.

Module 4: Analytical Troubleshooting (HPLC)

Method Validation Protocol (Separation of Isomers)

Objective: Resolve Telmisartan from Impurity B (Isomer) and Impurity A.

Component Specification Note
Column C18 or C8 (e.g., Symmetry Shield RP8), 150 x 4.6 mm, 3.5 µmHigh carbon load required for isomer separation.
Mobile Phase A Phosphate Buffer (pH 3.0) + 0.05% TEAAcidic pH suppresses ionization of the carboxylic acid, sharpening peaks.
Mobile Phase B Acetonitrile : Methanol (80:20)Methanol helps selectivity between regioisomers.
Gradient 0-20 min: 10% B

80% B
Slow gradient required in the middle region.
Detection UV @ 230 nmMax absorbance for benzimidazole system.
Visualizing the Troubleshooting Logic

HPLC_Troubleshooting Figure 2: HPLC Method Troubleshooting Logic Flow Start HPLC Issue Detected Decision1 Problem Type? Start->Decision1 Coelution Co-elution of Impurity B & API Decision1->Coelution Resolution < 1.5 Tailing Peak Tailing (Asymmetry > 1.5) Decision1->Tailing Shape Issue Ghost Ghost Peaks (Carryover) Decision1->Ghost Unknown Peaks Action_Coelution 1. Lower pH to 3.0 2. Increase MeOH ratio 3. Lower Flow Rate Coelution->Action_Coelution Action_Tailing 1. Add TEA modifier 2. Check Column Life 3. Increase Buffer Conc. Tailing->Action_Tailing Action_Ghost 1. Run Blank Injection 2. Wash Column (90% ACN) 3. Check Injector Needle Ghost->Action_Ghost

References

  • Reddy, K. S., et al. (2007). "An Efficient and Impurity-Free Process for Telmisartan: An Antihypertensive Drug."[5] Organic Process Research & Development. Link

  • United States Pharmacopeia (USP). "Telmisartan Monograph: Related Compounds." USP-NF Online. Link

  • European Medicines Agency (EMA). (2020).[6] "Lessons learnt from presence of N-nitrosamine impurities in sartan medicines." Link

  • Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships." Journal of Medicinal Chemistry. Link

  • BOC Sciences. "Telmisartan Impurities and Standards."

Sources

Optimization

Technical Support Center: Synthesis of 2'-(Hydroxymethyl)biphenyl Compounds

Case ID: BIO-SYN-2024-HM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BIO-SYN-2024-HM Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or impurity profiles during the synthesis of 2'-(hydroxymethyl)biphenyl (and its structural analogs). This scaffold is a critical pharmacophore, notably serving as the "ortho-biphenyl" core for the Sartan class of antihypertensives (e.g., Losartan) and functional liquid crystals.

The synthesis of sterically congested ortho-substituted biaryls presents unique kinetic and thermodynamic challenges. This guide moves beyond standard textbook protocols to address the specific "silent killers" of this reaction: Protodeboronation , Benzoxaborole Equilibrium , and Lactonization .

Module 1: The Suzuki-Miyaura Coupling Stage

Primary Route: Coupling of 2-halo-benzyl alcohol (or protected equivalent) with phenylboronic acid, OR coupling of 2-(hydroxymethyl)phenylboronic acid with phenyl halide.

Issue 1: "I am seeing massive amounts of unsubstituted biphenyl (Ph-Ph) or de-functionalized arenes."

Diagnosis: Protodeboronation.[1] This is the most common failure mode for ortho-substituted boronic acids. The steric bulk at the 2-position prevents the palladium catalyst from approaching for transmetallation, leaving the boronic acid vulnerable to base-catalyzed hydrolysis.

The Mechanism: Under basic conditions, the boronic acid forms a boronate "ate" complex. If transmetallation is slow (due to steric hindrance), a proton from the solvent (water/alcohol) attacks the ipso-carbon, cleaving the C-B bond and releasing the arene as a byproduct.

Corrective Actions:

  • Switch to Anhydrous Conditions: Eliminate the proton source. Use anhydrous dioxane or toluene with Cs₂CO₃ or K₃PO₄ (anhydrous).

  • Increase Catalyst Activity: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbenes (NHC). These ligands accelerate the oxidative addition and transmetallation steps, allowing the catalytic cycle to outcompete the side reaction.

  • The "Slow Addition" Protocol: Do not add all boronic acid at once. Add it dropwise to the hot reaction mixture to keep its instantaneous concentration low relative to the catalyst.

Visualizing the Competition:

Protodeboronation Start Boronic Acid (Ar-B(OH)2) Ate Boronate 'Ate' Complex [Ar-B(OH)3]- Start->Ate + Base (OH-) Transmetallation Transmetallation (Productive Path) Ate->Transmetallation + Pd Catalyst (Fast with SPhos) Deboronation Protodeboronation (Destructive Path) Ate->Deboronation + H2O / Slow Pd Pd_Complex Pd(II)-Aryl Halide (LnP-Pd-Ar') Pd_Complex->Transmetallation Product Biaryl Product Transmetallation->Product Reductive Elimination Waste De-boronated Arene (Ar-H) + Boric Acid Deboronation->Waste C-B Bond Cleavage

Caption: Figure 1. The kinetic competition between productive transmetallation and destructive protodeboronation. Ortho-substituents slow down the green path, favoring the red path.

Issue 2: "My starting material (boronic acid) is unreactive, even though TLC shows it's pure."

Diagnosis: Benzoxaborole Formation. If you are using 2-(hydroxymethyl)phenylboronic acid , it does not exist as a simple open-chain boronic acid. It spontaneously cyclizes to form a benzoxaborole (a hemi-ester). This cyclic structure is chemically distinct and much less reactive toward transmetallation because the boron center is internally protected.

Corrective Actions:

  • Protect the Alcohol: Do not use the free alcohol during coupling. Protect the hydroxymethyl group as a silyl ether (TBS/TIPS) or a benzyl ether. This prevents cyclization and forces the boron into the reactive open form.

  • Use a Stronger Base: If you must use the unprotected substrate, use a stronger base (e.g., KOH or NaOH in high concentration) to force the equilibrium open to the boronate "ate" species.

Module 2: Reduction & Functional Group Interferences

Alternative Route: Synthesis via reduction of Biphenyl-2-carboxylic acid or ester.

Issue 3: "I isolated a solid that isn't my alcohol. It's insoluble and has a high melting point."

Diagnosis: Lactonization (Formation of 6H-dibenzo[b,d]pyran-6-one). If you are reducing a 2-phenylbenzoic acid ester (or acid) and the reduction is incomplete or the workup is acidic, the intermediate alcohol will attack the remaining carbonyl group. This forms a stable 6-membered lactone.

Corrective Actions:

  • Change Reducing Agent: Switch from NaBH₄ to LiAlH₄ (LAH) or DIBAL-H (excess). LAH is aggressive enough to drive the reaction all the way to the diol/alcohol, preventing the "stalling" at the lactone stage.

  • Avoid Acidic Workup: Do not quench with strong HCl. The lactonization is acid-catalyzed. Quench with Fieser workup (Water/15% NaOH/Water) or saturated Rochelle's salt.

Module 3: Troubleshooting Workflow

Use this logic gate to determine your next experimental step.

Troubleshooting Start Problem Detected Q1 Is the main impurity Ar-H (De-boronated)? Start->Q1 Sol1 Protodeboronation Issue: 1. Switch to Anhydrous Toluene/Dioxane 2. Use SPhos/XPhos ligand 3. Lower reaction temp slightly Q1->Sol1 Yes Q2 Is the yield low with unreacted Boronic Acid? Q1->Q2 No Sol2 Benzoxaborole Issue: 1. Protect -OH group (TBS/Bn) 2. Use stronger base (KOH) Q2->Sol2 Yes Q3 Is the product a cyclic lactone? Q2->Q3 No Sol3 Lactonization Issue: 1. Use stronger reductant (LiAlH4) 2. Avoid Acidic Workup Q3->Sol3 Yes

Caption: Figure 2. Decision matrix for identifying and solving common side-reaction mechanisms in biaryl synthesis.

Quantitative Data: Ligand Performance in Ortho-Substituted Coupling

The following table summarizes the performance of different catalytic systems for sterically hindered ortho-substituted biaryl coupling (based on aggregated literature data).

Catalyst SystemLigand TypeYield (Typical)Side Reaction ProfileRecommendation
Pd(PPh₃)₄ Phosphine (Simple)20-40%High ProtodeboronationAvoid for ortho-substituents.
Pd(dppf)Cl₂ Bidentate50-65%Moderate HomocouplingGood for standard biaryls, weak for hindered ones.
Pd(OAc)₂ + SPhos Buchwald Dialkyl85-95% MinimalGold Standard for this synthesis.
Pd-PEPPSI-IPr NHC80-90%LowExcellent alternative for difficult substrates.

References

  • Mechanism of Protodeboronation

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

  • Suzuki Coupling Optimization

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

  • Benzoxaborole Equilibrium

    • Adamczyk-Woźniak, A., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry.

  • Reduction of Carboxylic Acids

    • Brown, H. C., et al. (1984). "Selective reductions. 35. Reaction of carboxylic acids with lithium aluminum hydride." Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis Routes for Substituted Biphenyl Carboxylic Acids

Topic: Comparing Synthesis Routes for Substituted Biphenyl Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Make vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthesis Routes for Substituted Biphenyl Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Make vs. Scale" Dilemma

Substituted biphenyl carboxylic acids are not merely academic curiosities; they are the structural backbones of blockbuster therapeutics, including Angiotensin II receptor antagonists (e.g., Telmisartan, Valsartan) and NSAIDs (e.g., Diflunisal). For the medicinal chemist, the synthesis of these scaffolds presents a distinct set of challenges: controlling regioselectivity (particularly ortho-substitution), managing steric hindrance, and minimizing trace metal contamination in the final API.

This guide objectively compares the three dominant methodologies available today. While the Suzuki-Miyaura coupling remains the industrial gold standard for reliability, emerging Carboxylate-Directed C-H Activation offers a compelling atom-economic alternative for specific ortho-substituted targets. We also briefly address the Classical Ullmann/Gomberg routes to contextualize cost-driven legacy processes.

Route 1: The Industrial Standard – Suzuki-Miyaura Cross-Coupling

The "Reliable Workhorse" The Suzuki-Miyaura reaction is the default choice for 90% of biphenyl syntheses in early-phase drug discovery due to its predictability and functional group tolerance. Recent advancements have shifted from homogeneous Pd-phosphine catalysts to heterogeneous systems (Pd/C) to address metal scavenging issues.

  • Mechanism: Pd(0) oxidative addition to an aryl halide, followed by transmetallation with an aryl boronic acid, and reductive elimination to form the biaryl bond.

  • Critical Advantage: It is regiochemically agnostic. Whether you need ortho, meta, or para substitution, the outcome is dictated solely by the starting materials, not the catalyst's inherent bias.

  • The Hidden Cost: The requirement for pre-functionalized boronic acids adds a synthetic step, and the stoichiometric generation of boron waste (boric acid derivatives) poses environmental challenges at the multi-kilogram scale.

Route 2: The Atom-Economy Challenger – Directed C-H Activation

The "Green" Contender Direct arylation of benzoic acids using the carboxylate group as a directing group (DG) is a transformative approach. By eliminating the need for a boronic acid partner, this route significantly improves atom economy.

  • Mechanism: The carboxylate coordinates to Pd(II), positioning the metal to activate the ortho-C-H bond via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Critical Advantage: Step economy. You start directly with the benzoic acid and an aryl iodide.[1]

  • The Constraint: This method is strictly ortho-selective . It is ideal for "Sartan" type intermediates but unsuitable for meta or para substituted targets. Furthermore, it often requires expensive solvents (like HFIP) or oxidants (Ag salts) to turn over the catalytic cycle.

Comparative Analysis: Performance Metrics

The following data is aggregated from recent scale-up studies and green chemistry assessments.

FeatureSuzuki-Miyaura (Pd/C) C-H Activation (Pd-Catalyzed) Classical Ullmann/Gomberg
Primary Application General purpose, late-stage functionalizationOrtho-substituted scaffolds (e.g., Telmisartan)Low-cost generics, non-pharma
Yield (Typical) 85% - 98% 60% - 82%30% - 50%
Regioselectivity Controlled by starting materialStrictly Ortho Poor (Radical mixtures)
Atom Economy Low (Boronic waste + Halide waste)High (Only Halide/H-X waste)Very Low
Catalyst Cost Moderate (Pd/C is recyclable)High (Ligands + Silver oxidants often needed)Low (Copper)
Genotoxicity Risk Low (if Boronic acids are clean)LowHigh (Diazonium intermediates)
Scalability Excellent (Kg to Ton)Moderate (Exotherm/Oxidant handling)Difficult (Safety concerns)
Decision Logic: Selecting the Right Route

The choice of synthesis route is rarely binary; it depends on the specific constraints of your project stage and target structure.

RouteSelection Start Target: Biphenyl Carboxylic Acid Regio Substitution Pattern? Start->Regio Ortho Ortho-Substituted Regio->Ortho Steric Challenge MetaPara Meta/Para-Substituted Regio->MetaPara Non-Ortho Scale Scale of Synthesis? Ortho->Scale Suzuki Route A: Suzuki-Miyaura (Reliability) MetaPara->Suzuki Only Option Small Discovery (<10g) Scale->Small Fastest Large Process (>1kg) Scale->Large Lower Risk CH_Act Route B: C-H Activation (Step Economy) Small->CH_Act Fastest Large->Suzuki Lower Risk

Figure 1: Decision matrix for selecting the optimal synthesis route based on regiochemistry and scale.

Detailed Experimental Protocols
Protocol A: Scalable Suzuki-Miyaura using Pd/C

Adapted from industrial protocols for biphenyl carboxylic acid derivatives (Ennis et al., ACS).

Context: This protocol utilizes heterogeneous Pd/C, allowing for simple filtration to remove the catalyst, resulting in residual Pd levels <6 ppm—a critical quality attribute for pharmaceutical intermediates.

Materials:

  • 4-Bromo-3-methylaniline derivative (or relevant aryl halide): 1.0 equiv

  • 4-Carboxyphenylboronic acid: 1.1 equiv

  • 10% Pd/C (50% wet): 2-5 mol%

  • Sodium Carbonate (Na2CO3): 2.5 equiv

  • Solvent: Methanol/Water (3:1 v/v)

Workflow:

  • Charge: To a reaction vessel, add the aryl halide (e.g., 50 mmol), boronic acid (55 mmol), and Na2CO3 (125 mmol).

  • Solvent: Add MeOH (150 mL) and Water (50 mL). Degas the mixture by sparging with nitrogen for 15 minutes.

  • Catalyst: Add 10% Pd/C (approx. 1.0 g).

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) under nitrogen atmosphere. Monitor by HPLC (typically complete in 2-4 hours).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH/Water.

  • Isolation: Acidify the filtrate with 2M HCl to pH 2-3 to precipitate the carboxylic acid product. Filter the solid, wash with water, and dry.[2][3]

  • Validation: Expect yields >85%. 1H NMR should show distinct biaryl protons.

Protocol B: Ortho-C-H Arylation of Benzoic Acids

Based on recent mild conditions using amino-acid ligands (Yu et al., ACS).

Context: This method is ideal for synthesizing ortho-substituted biphenyls directly from benzoic acid, avoiding the boronic acid step.

Materials:

  • Benzoic Acid derivative: 1.0 equiv

  • Aryl Iodide: 1.5 equiv

  • Pd(OAc)2: 10 mol%[4]

  • Ligand: Ac-Ile-OH (N-acetyl-isoleucine): 20 mol%

  • Base: Ag2CO3 (1.0 equiv) or K2HPO4 (if air oxidation is used in flow)

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl alcohol

Workflow:

  • Complexation: In a vial, premix Pd(OAc)2 and Ac-Ile-OH in the solvent for 10 mins to generate the active catalytic species.

  • Charge: Add the benzoic acid (0.5 mmol), aryl iodide (0.75 mmol), and Ag2CO3.

  • Reaction: Seal the tube and heat to 60-80°C. The carboxylate directs the Pd to the ortho position.

  • Monitoring: Monitor by LC-MS. Note that ortho-selectivity is usually >20:1.

  • Workup: Dilute with Ethyl Acetate, filter through silica to remove silver salts.

  • Purification: The crude mixture often contains unreacted benzoic acid. An acid-base extraction or column chromatography is required.

  • Validation: Yields typically range from 60-75%.[5]

Mechanistic Insight: Why C-H Activation is Ortho-Selective

Understanding the mechanism is crucial for troubleshooting. Unlike Suzuki coupling, where the bond forms wherever the Boron/Halide was, C-H activation relies on a "molecular handle."

CH_Mechanism Pd_Cat Pd(II) Species Coordination Coordination (Carboxylate binds Pd) Pd_Cat->Coordination + Benzoic Acid CMD CMD Step (Concerted Metalation-Deprotonation) Coordination->CMD Agostic Interaction Intermediate Cyclopalladated Intermediate (5-membered) CMD->Intermediate - AcOH OxAdd Oxidative Addition (Ar-I adds to Pd) Intermediate->OxAdd + Aryl Iodide RedElim Reductive Elimination (Product Release) OxAdd->RedElim Pd(IV) species RedElim->Pd_Cat Regeneration

Figure 2: The catalytic cycle of carboxylate-directed C-H activation. The formation of the 5-membered palladacycle (Yellow Node) is the key determinant of ortho-regioselectivity.

References
  • Ennis, D. S., et al. (2000). "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." Organic Process Research & Development.

  • Wang, D.-H., et al. (2008). "Pd-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids." Journal of the American Chemical Society.[6]

  • Gooßen, L. J., et al. (2006).[7] "Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction." Organic Letters.

  • Santoro, S., et al. (2023). "Catalysis in the Service of Green Chemistry: Nobel Prize-Winning Palladium-Catalysed Cross-Couplings." Asian Journal of Green Chemistry.

  • Zhang, Y., et al. (2022).[2] "Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst." Organic Letters.

Sources

Comparative

Structure-activity relationship of hydroxymethyl biphenyl carboxylic acids

The Structure-Activity Relationship (SAR) of Hydroxymethyl Biphenyl Carboxylic Acids (HMBCAs) represents a critical intersection in medicinal chemistry, bridging the established pharmacophore of Angiotensin II Receptor B...

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Hydroxymethyl Biphenyl Carboxylic Acids (HMBCAs) represents a critical intersection in medicinal chemistry, bridging the established pharmacophore of Angiotensin II Receptor Blockers (ARBs) with emerging targets like ACMS decarboxylase (ACMSD) and Fatty Acid Amide Hydrolase (FAAH).

This guide objectively compares the HMBCA Scaffold against standard Non-hydroxylated Biphenyl Acids and Tetrazole Bioisosteres , providing experimental protocols and mechanistic insights for drug development professionals.

Executive Technical Summary

The Hydroxymethyl Biphenyl Carboxylic Acid (HMBCA) scaffold is a bifunctional pharmacophore characterized by a biphenyl core substituted with a carboxylic acid (typically for ionic anchoring) and a hydroxymethyl group (


) serving as a hydrogen-bond donor/acceptor or a metabolic handle.

While the biphenyl carboxylic acid moiety is the structural backbone of non-tetrazole ARBs (e.g., Telmisartan), the introduction of a hydroxymethyl group fundamentally alters the physicochemical profile (LogP, tPSA) and binding kinetics. This guide analyzes the SAR of HMBCAs, highlighting their superiority in specific enzyme pockets (e.g., ACMSD) while contrasting them with the metabolic stability of tetrazole analogs.

Comparative Analysis: HMBCA vs. Alternatives

Primary Comparison: HMBCA Derivatives vs. Standard Biphenyl Scaffolds (Diflunisal/Telmisartan analogs).

FeatureHMBCA Scaffold (Product)Standard Biphenyl Acid (Alternative A)Biphenyl Tetrazole (Alternative B)
Primary Interaction Dual: Salt Bridge (COOH) + H-Bond Donor (CH₂OH)Single: Salt Bridge (COOH)Single: Ionic/H-Bond Network (Tetrazole)
Target Specificity High for targets requiring distal H-bonding (e.g., ACMSD Leu299)Moderate (General anionic pockets)High for AT1 Receptors
Metabolic Stability Low to Moderate: CH₂OH is a Phase I oxidation site (→ COOH)High: COOH is Phase II conjugation siteVery High: Tetrazole is metabolically robust
Solubility (Aq) Enhanced (Polar CH₂OH)Low (Lipophilic core)Moderate to High (Ionized at pH 7.4)
Key Example 4-Hydroxy-3'-(hydroxymethyl)-biphenyl-3-carboxylic acidDiflunisal / TelmisartanLosartan / Valsartan
Performance Data: ACMS Decarboxylase Inhibition

Context: Modulation of the Tryptophan-Kynurenine pathway.

Compound IDStructure DescriptionIC₅₀ (µM)Mechanism of Action
Diflunisal 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid~15.0Competitive Inhibitor
Compound 22 Diflunisal Derivative (Optimized) 1.32 ± 0.07 Enhanced Salt Bridge + Hydrophobic Fit
Compound 27 3'-(Hydroxymethyl)-biphenyl acid derivative> 50.0 (Inactive)Steric clash / Loss of key hydrophobic contact

Critical Insight: While the hydroxymethyl group increases solubility, its placement is strictly regioselective. In the ACMSD pocket, a 3'-hydroxymethyl group (Compound 27) disrupts the hydrophobic collapse required for potency, whereas specific ortho- or para-positioning in other scaffolds (like ARBs) enhances receptor affinity via H-bonding networks.

Deep Dive: Structure-Activity Relationship (SAR)
A. The Carboxylic Acid Anchor (The "Warhead")

The carboxylic acid at the 3- or 4-position of the proximal phenyl ring is non-negotiable for activity in this class.

  • Mechanism: Forms a bidentate salt bridge with Arginine residues (e.g., Arg51/Arg247 in ACMSD, Arg167 in AT1 receptors).

  • Causality: Esterification (prodrug) abolishes in vitro activity but enhances in vivo permeability, requiring intracellular hydrolysis (e.g., Candesartan cilexetil).

B. The Hydroxymethyl Modulator

The


 group acts as a "molecular switch":
  • Binding Affinity: In the AT1 receptor, the hydroxymethyl group (as seen in the imidazole of Losartan) accepts a hydrogen bond. On the biphenyl ring, it can target specific serine/threonine residues in the binding pocket.

  • Metabolic Liability: The hydroxymethyl group is rapidly oxidized by CYP450 (specifically CYP2C9) to a carboxylic acid.

    • Example: Losartan (Hydroxymethyl)

      
       E-3174 (Carboxylic Acid). The metabolite is often 10-40x more potent  but less permeable.
      
C. The Biphenyl Spacer
  • Torsion Angle: Substituents at the ortho positions (2, 2') induce a twisted conformation (~60°) essential for fitting into the hydrophobic cleft of GPCRs.

  • Pi-Stacking: The distal phenyl ring engages in T-shaped

    
    -stacking with aromatic residues (Trp/Phe) in the target protein.
    
Visualization: SAR & Mechanistic Pathways
Figure 1: SAR Map of HMBCA Derivatives

HMBCA_SAR cluster_0 HMBCA Scaffold Core Biphenyl Core (Hydrophobic Spacer) Target Target Receptor (AT1 / ACMSD) Core->Target Pi-Stacking (Trp/Phe) COOH Carboxylic Acid (Proximal Ring) Arg Arginine Residue (Salt Bridge) COOH->Arg Ionic Interaction (Critical) CH2OH Hydroxymethyl (Distal/Proximal) Ser Ser/Thr Residue (H-Bond) CH2OH->Ser H-Bond Donor CYP CYP2C9 (Metabolism) CH2OH->CYP Oxidation to COOH Rule1 Ortho-substitution controls torsion angle Rule1->Core

Caption: SAR map illustrating the dual binding mode of HMBCAs. The carboxylic acid anchors the molecule via salt bridges, while the hydroxymethyl group provides auxiliary H-bonding or serves as a metabolic entry point.

Experimental Protocols
Protocol A: Synthesis of Hydroxymethyl Biphenyl Carboxylic Acids

Objective: Selective reduction of a formyl precursor without reducing the carboxylic acid.

Reagents:

  • Precursor: 3'-Formyl-biphenyl-3-carboxylic acid

  • Reducing Agent: Sodium Borohydride (

    
    )
    
  • Solvent: Methanol/THF (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of the formyl-biphenyl acid in 5 mL of anhydrous Methanol/THF under inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 0°C in an ice bath.

  • Reduction: Add

    
     (0.5 eq) portion-wise over 10 minutes. Note: Stoichiometry is critical to prevent over-reduction or reaction with the carboxylic acid (though carboxylates are generally resistant to borohydride).
    
  • Quenching: Monitor via TLC (System: Hexane/EtOAc 1:1). Upon disappearance of the aldehyde spot, quench with 1N HCl (dropwise) to pH 4.

  • Extraction: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3x 10 mL).

  • Purification: Dry over

    
     and purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
    
  • Validation:

    
     diagnostic peak: Appearance of singlet at 
    
    
    
    (
    
    
    ).
Protocol B: Self-Validating Binding Assay (Fluorescence Polarization)

Objective: Determine binding affinity (


) to the target protein (e.g., ACMSD).
  • Probe Generation: Label a known high-affinity ligand (e.g., Diflunisal) with Fluorescein Isothiocyanate (FITC).

  • Equilibrium: Incubate purified protein (10 nM) with FITC-Ligand (5 nM) in assay buffer (50 mM Tris, pH 7.4).

  • Competition: Titrate the HMBCA test compound (0.1 nM to 10 µM).

  • Readout: Measure Fluorescence Polarization (mP). A decrease in mP indicates displacement of the probe.

  • Validation Check:

    • Positive Control: Unlabeled Diflunisal (

      
      ).
      
    • Negative Control: DMSO vehicle.

    • Z-Factor: Must be > 0.5 for valid data.

References
  • Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. Source: University of Texas at San Antonio (UTSA) / Journal of Medicinal Chemistry.

  • Structure-Activity Relationships of Biphenyl-3-yl Carbamates as FAAH Inhibitors. Source: National Institutes of Health (NIH) / PMC.

  • Angiotensin II Receptor Antagonists (ARBs): Similarities and Differences. Source: NIH / PMC (Pharmacological Reviews).

  • Structural Elucidation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. Source: BenchChem Analytical Guides.

Validation

Comparative analysis of ortho- vs para-substituted biphenyl carboxylic acids

Executive Summary In medicinal chemistry and materials science, the biphenyl carboxylic acid scaffold acts as a privileged structure, serving as a core pharmacophore in NSAIDs (e.g., Diflunisal), angiotensin II receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and materials science, the biphenyl carboxylic acid scaffold acts as a privileged structure, serving as a core pharmacophore in NSAIDs (e.g., Diflunisal), angiotensin II receptor blockers, and liquid crystals. However, the positioning of the carboxylic acid group relative to the biaryl axis—ortho (2-position) versus para (4-position) —dictates profound differences in molecular topography, electronic conjugation, and synthetic accessibility.[1]

This guide provides a technical comparison of these two isomers, analyzing how steric forces drive performance differences in solubility, acidity, and receptor binding.

FeaturePara-Substituted (4-PBA) Ortho-Substituted (2-PBA)
Topography Pseudo-planar; extended linear shape.[1]Highly twisted; compact "L" shape.
Electronic State Extended

-conjugation across rings.
Interrupted conjugation (Steric Inhibition of Resonance).[1]
Acidity (pKa) ~4.2 (Similar to Benzoic Acid).[1]~3.5–3.9 (More Acidic due to SIR).[1]
Solubility Lower (High crystal lattice energy).[1]Higher (Disrupted packing).
Synthetic Difficulty Low (Standard Suzuki coupling).[1]High (Requires specialized bulky ligands).[1]

Structural & Electronic Analysis

Conformational Dynamics (The "Twist")

The defining differentiator between these isomers is the dihedral angle between the two phenyl rings.[1]

  • Para-Substituted (4-PBA): The molecule retains significant rotational freedom.[1][2] While steric repulsion between ortho-hydrogens induces a slight twist (~30–45° in solution), the energy barrier to planarity is low (< 2 kcal/mol).[1] In the solid state, packing forces often flatten the molecule to maximize

    
    -
    
    
    
    stacking.
  • Ortho-Substituted (2-PBA): The steric clash between the carboxylic acid group and the phenyl ring at the 2-position forces the system into a highly twisted conformation (dihedral angle typically 50–90°).[1] This decoupling of the two rings prevents coplanarity, creating a chiral axis (atropisomerism) if the rotation barrier exceeds ~20–30 kcal/mol (though unsubstituted 2-PBA rotates freely at RT).[1]

Electronic Effects & Acidity (pKa)

The "Ortho Effect" significantly alters the acidity of 2-PBA compared to its para counterpart.[1]

  • Resonance Effect (Para): In 4-PBA, the carboxyl group can conjugate with the biphenyl system.[1] Resonance donation from the phenyl ring slightly destabilizes the carboxylate anion (or stabilizes the acid form), resulting in a pKa similar to benzoic acid (~4.2).[1]

  • Steric Inhibition of Resonance (Ortho): In 2-PBA, the bulky phenyl group forces the carboxylate group out of the plane of the benzene ring. This breaks the conjugation between the carboxyl group and the ring. Without the destabilizing resonance donation from the ring, the negative charge on the carboxylate is localized and inductively stabilized by the

    
     carbon. Consequently, ortho-isomers are typically stronger acids (lower pKa) .[1]
    
Visualization: Electronic & Steric Landscape

The following diagram illustrates the logical flow determining the properties of these isomers.

BiphenylAnalysis Start Biphenyl Carboxylic Acid Scaffold Sub_Para Para-Substitution (4-Pos) Start->Sub_Para Sub_Ortho Ortho-Substitution (2-Pos) Start->Sub_Ortho Conf_Para Conformation: Pseudo-Planar (Low Twist Angle) Sub_Para->Conf_Para Min Sterics Conf_Ortho Conformation: Highly Twisted (High Steric Clash) Sub_Ortho->Conf_Ortho Max Sterics Elec_Para Electronics: Extended Conjugation Conf_Para->Elec_Para Prop_Para Result: High Packing / Lower Solubility pKa ~ 4.2 Elec_Para->Prop_Para Elec_Ortho Electronics: Steric Inhibition of Resonance (SIR) Conf_Ortho->Elec_Ortho Prop_Ortho Result: Disrupted Packing / Higher Solubility pKa < 4.0 (More Acidic) Elec_Ortho->Prop_Ortho

Caption: Mechanistic flow illustrating how substitution position dictates conformational locking and electronic conjugation, ultimately defining physicochemical properties.

Synthetic Accessibility: The Suzuki-Miyaura Protocol

Synthesizing the ortho-isomer is non-trivial compared to the para-isomer. The oxidative addition step in the catalytic cycle is similar, but the transmetalation and reductive elimination steps are severely hampered by steric bulk in ortho-substituted systems.

Comparative Protocol Strategy
ParameterPara-Coupling (Standard) Ortho-Coupling (Hindered)
Catalyst Precursor

or


or

Ligand

(Triphenylphosphine)
SPhos, XPhos, or DavePhos
Base

or


or

Solvent DME/Water or Toluene/EtOHToluene/Water or Dioxane
Temperature 80 °C100–110 °C (Reflux)
Detailed Experimental Protocol (Ortho-Selective)

Objective: Synthesis of 2-phenylbenzoic acid via Suzuki Coupling.

Reagents:

  • 2-Bromobenzoic acid (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)[1][3]

  • Catalyst:

    
     (1 mol%) + SPhos  (2 mol%)[1]
    
  • Base:

    
     (2.0 eq)[1]
    
  • Solvent: Toluene:Water (10:1)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with toluene and water. Sparge with Argon for 15 minutes. Reason: Oxygen poisons the active Pd(0) species.[1]

  • Catalyst Formation: Add

    
     and SPhos.[1] Stir at RT for 5 mins to form the active catalytic complex. Note: SPhos is electron-rich and bulky, facilitating oxidative addition into hindered halides.
    
  • Addition: Add 2-bromobenzoic acid, phenylboronic acid, and potassium phosphate.

  • Reaction: Seal and heat to 100 °C for 12–24 hours. Monitor by HPLC/TLC.

  • Workup: Acidify with 1M HCl to pH 2 (critical to protonate the carboxylate). Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water. Note: Ortho-isomers often crystallize more slowly due to the twist.

Synthetic Decision Logic

Use the following logic to select your conditions:

SynthesisLogic Input Target Molecule Check Is Carboxyl Ortho to Coupling Site? Input->Check No No (Para/Meta) Check->No Para Yes Yes (Ortho) Check->Yes Ortho Std_Cond Standard Conditions: Pd(PPh3)4, Na2CO3 80°C No->Std_Cond Hind_Check Ligand Selection Yes->Hind_Check Ligand1 SPhos / XPhos (Buchwald Ligands) Hind_Check->Ligand1 Recommended Ligand2 PPh3 (Likely Failure) Hind_Check->Ligand2 Avoid

Caption: Decision tree for ligand selection. Ortho-substitution necessitates electron-rich, bulky phosphine ligands (Buchwald-type) to drive the catalytic cycle.[1]

Performance in Drug Discovery

Solubility & Permeability

Solubility is often the bottleneck in drug formulation.

  • Para-Isomers: Due to their planarity, para-substituted biphenyls pack efficiently in the crystal lattice (high lattice energy).[1] This often results in poor aqueous solubility .

  • Ortho-Isomers: The "twist" disrupts the crystal lattice, lowering the melting point and lattice energy. This generally leads to improved solubility in organic solvents and lipid bilayers, potentially enhancing passive permeability (LogP remains high, but solvation energy is lower).

Metabolic Stability[1]
  • Para-Position: The 4'-position (on the non-acid ring) is a metabolic "hotspot" for CYP450 oxidation (hydroxylation).[1]

  • Ortho-Position: Placing the carboxyl group or other substituents at the ortho position can sterically shield the biphenyl bridge from metabolic attack, potentially increasing half-life.

Case Study: Diflunisal

Diflunisal is a classic example of a biphenyl carboxylic acid drug (NSAID).[1]

  • Structure: 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.[1]

  • Insight: The fluorine atoms are at the ortho positions relative to the biaryl axis. This forces a twist that prevents coplanarity, reducing resonance but increasing lipophilicity and binding specificity to the COX enzyme channel.

References

  • Acidity of Substituted Benzoic Acids: Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society.[4] Link

  • Suzuki Coupling Mechanisms: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research. Link[1]

  • Conformational Analysis of Biphenyls: Bastiansen, O., & Samdal, S. (1985). Structure and barrier to internal rotation of biphenyl derivatives. Journal of Molecular Structure. Link[1]

  • Diflunisal Pharmacology: Nuernberg, B., et al. (1991). Pharmacokinetics of diflunisal in patients. Clinical Pharmacokinetics. Link

  • Ortho-Effect in EAS: Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link[1]

Sources

Comparative

Optimizing the Scaffold: A Comparative Guide to Evaluating Metabolic Stability in Biphenyl Carboxylic Acid Derivatives

Introduction: The "Privileged but Problematic" Scaffold The biphenyl carboxylic acid motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for widely successful drugs ranging from NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged but Problematic" Scaffold

The biphenyl carboxylic acid motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for widely successful drugs ranging from NSAIDs (e.g., Diflunisal) to Angiotensin II Receptor Blockers (e.g., Telmisartan). However, this scaffold presents a distinct metabolic paradox. While the biphenyl ring provides necessary lipophilicity and receptor affinity, the carboxylic acid moiety acts as a metabolic "soft spot," driving rapid clearance and potential toxicity.

For drug developers, the challenge is twofold:

  • Phase I Vulnerability: The electron-rich biphenyl ring is a prime target for oxidative hydroxylation by Cytochrome P450s (specifically CYP2C9).

  • Phase II Toxicity: The carboxylic acid is susceptible to glucuronidation by UGT enzymes.[1] Unlike benign metabolites, acyl glucuronides are chemically reactive electrophiles capable of covalently binding to plasma proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

This guide objectively compares the metabolic performance of this scaffold against its primary bioisosteres and outlines the "Gold Standard" evaluation protocols required to de-risk these candidates.

The Metabolic Liability Landscape

To stabilize these derivatives, one must first map the degradation pathways. The diagram below illustrates the dual-threat mechanism that defines the instability of biphenyl carboxylic acids.

Visualizing the Degradation Pathways

MetabolicPathways Parent Biphenyl Carboxylic Acid (Parent Drug) CYP CYP2C9 (Phase I Oxidation) Parent->CYP Hydroxylation UGT UGT Enzymes (Phase II Conjugation) Parent->UGT Glucuronidation OH_Metab Hydroxy-Biphenyl (Inactive/Excreted) CYP->OH_Metab Acyl_Gluc 1-O-Acyl Glucuronide (Unstable Conjugate) UGT->Acyl_Gluc Reactive Protein Adducts (Immune Toxicity) Acyl_Gluc->Reactive Acyl Migration & Covalent Binding

Figure 1: The metabolic bifurcation of biphenyl carboxylic acids. Note the red pathway indicating the formation of reactive acyl glucuronides, a key safety liability.

Comparative Assessment: Scaffold vs. Bioisosteres

When metabolic instability impedes a lead candidate, the standard medicinal chemistry strategy is bioisosteric replacement . The most validated alternative to the carboxylic acid (-COOH) on a biphenyl ring is the Tetrazole ring.

Performance Comparison: Carboxylate vs. Tetrazole

The following data summarizes the metabolic shift observed when transitioning from a carboxylic acid to a tetrazole bioisostere (based on aggregate data from ARB development programs like Losartan/Valsartan).

FeatureBiphenyl Carboxylic Acid (-COOH)Biphenyl Tetrazole (Bioisostere)Impact on Drug Design
pKa ~4.5 (Ionized at pH 7.4)~4.9 (Ionized at pH 7.4)Retains electrostatic binding to receptors.
Metabolic Stability Low to Moderate High Tetrazole blocks rapid acyl-glucuronidation.
Primary Clearance Acyl-Glucuronidation (High Vmax)N-Glucuronidation (Slow) or BiliarySignificantly extends half-life (

).
Toxicity Risk High (Reactive Acyl Glucuronides)Low (N-Glucuronides are stable)Reduces risk of idiosyncratic liver injury.
Lipophilicity (LogD) Lower (More polar)Higher (More lipophilic)Improves membrane permeability but may increase protein binding.

Expert Insight: While tetrazoles improve metabolic stability by evading the formation of reactive acyl glucuronides, they often increase lipophilicity. This can inadvertently increase CYP-mediated oxidation on the biphenyl ring. Therefore, blocking the para-position of the biphenyl ring (e.g., with a fluorine or methyl group) is often required in tandem with tetrazole substitution to achieve maximum stability.

Selecting the Right Assay System

A common error in evaluating these derivatives is relying solely on Liver Microsomes (LM) without cofactor supplementation.

  • The Trap: Standard LM assays only contain CYP enzymes (Phase I). If you test a biphenyl carboxylic acid in standard LM, it may appear stable because the microsomes lack the UGT enzymes and UDPGA cofactor required for glucuronidation.

  • The Solution: You must use Cryopreserved Hepatocytes or S9 Fractions + UDPGA to capture the relevant clearance pathway.

Assay Selection Matrix
Assay SystemSuitability for Biphenyl Carboxylic AcidsProsCons
Standard Microsomes (HLM) 🔴 Poor Cheap, High Throughput.Misses glucuronidation; yields False Positives for stability.
Microsomes + UDPGA 🟡 Moderate Captures UGT activity.Artificial ratio of CYP/UGT; misses transporters.
Cryopreserved Hepatocytes 🟢 Excellent (Gold Standard) Contains full enzyme suite + transporters; physiologically relevant.Higher cost; lower throughput.

Protocol: The "Gold Standard" Hepatocyte Stability Assay

This protocol is designed to evaluate intrinsic clearance (


) in a system that captures both CYP oxidation and UGT conjugation.
Reagents & Preparation
  • Test System: Cryopreserved Human Hepatocytes (pooled, >1 million cells/mL).

  • Media: Krebs-Henseleit Buffer (KHB) or William’s E Medium, pH 7.4.

  • Test Compound: 1 µM final concentration (low concentration prevents enzyme saturation).

  • Control: Diclofenac (high turnover, CYP2C9/UGT substrate) and Warfarin (low turnover).

Experimental Workflow (Automated or Manual)

AssayWorkflow cluster_sampling Time Course Sampling Start Thaw Hepatocytes (37°C Water Bath) Count Viability Check (Trypan Blue > 75%) Start->Count Equilib Pre-Incubation (10 min @ 37°C, 5% CO2) Count->Equilib Dosing Initiate Reaction Add Test Cmpd (1 µM) Equilib->Dosing Sample Aliquot at t = 0, 15, 30, 60, 90, 120 min Dosing->Sample Quench Quench with Ice-Cold ACN (Internal Standard Included) Sample->Quench Analysis Centrifuge & LC-MS/MS Analysis Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Workflow for hepatocyte metabolic stability assessment. Critical step: Rapid quenching to stop glucuronide hydrolysis.

Step-by-Step Methodology
  • Thawing & Recovery: Thaw cryopreserved hepatocytes rapidly at 37°C. Resuspend in pre-warmed media. Centrifuge (50 x g, 5 min) to remove cryoprotectants. Resuspend to

    
     cells/mL.
    
  • Equilibration: Aliquot cell suspension into 96-well plates. Incubate for 10 minutes at 37°C in a CO2 incubator to restore metabolic activity.

  • Initiation: Add the test compound (dissolved in DMSO, final DMSO < 0.1%) to the cells.

    • Critical Control: Include a "No Cell" control to check for chemical instability (hydrolysis).

  • Sampling: At defined time points (0, 15, 30, 60, 90, 120 min), remove aliquots and immediately dispense into ice-cold acetonitrile containing an internal standard.

    • Why Acetonitrile? It precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge samples (3000 x g, 10 min). Analyze the supernatant via LC-MS/MS monitoring the depletion of the parent mass.

Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.




References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Regan, S. L., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly of Carboxylic Acid Metabolites. Annual Reports in Medicinal Chemistry.

  • Pippione, A. C., et al. (2016). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.

  • Miners, J. O., et al. (2010). Cytochrome P450 2C9: an enzyme of major importance in human drug metabolism.[2][3][4] British Journal of Clinical Pharmacology.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][5][6][7]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid

Executive Summary & Chemical Context[1][2][3][4][5] This guide outlines the safe handling and disposal procedures for 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid . While often treated as a standard organic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This guide outlines the safe handling and disposal procedures for 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid . While often treated as a standard organic intermediate, this compound possesses unique intramolecular reactivity that necessitates specific disposal protocols to prevent unmonitored chemical evolution in waste streams.

The "Senior Scientist" Insight: Unlike simple carboxylic acids, this molecule contains both a nucleophilic hydroxyl group and an electrophilic carboxyl group on a biphenyl scaffold. Under acidic conditions or elevated temperatures (often found in waste solvent drums), it can spontaneously undergo intramolecular lactonization to form dibenzo[c,e]oxepin-5(7H)-one . This transformation alters the solubility profile and potential hazards of your waste stream over time.

Hazard Identification & Assessment

Before disposal, the material must be classified. While not typically P-listed or U-listed under US RCRA regulations, it is a chemical irritant and must be managed as regulated chemical waste.

Physical & Safety Data Table
ParameterSpecificationOperational Implication
Physical State White to off-white solidDust generation risk during transfer.[1]
GHS Classification Skin Irrit. 2, Eye Irrit.[2][3][4] 2ARequires nitrile gloves and safety glasses.
Reactivity Acid-catalyzed lactonizationDo not mix with strong mineral acids in waste containers.
Incompatibility Strong Oxidizers, Strong BasesSegregate from nitrates, perchlorates, and hydroxides.
RCRA Status Non-Listed (unless characteristic)Usually "Non-RCRA Regulated Chemical Waste" (if solid).

Pre-Disposal: Segregation & Storage Logic[9]

Effective disposal begins at the bench. Improper segregation is the leading cause of waste stream accidents.

The Segregation Protocol
  • Isolate from Oxidizers: The biphenyl ring system is electron-rich and susceptible to vigorous oxidation. Never dispose of this solid in bins containing nitrates or permanganates.

  • Avoid Strong Acids: As noted, strong acids catalyze lactonization. While the lactone is generally stable, the heat of reaction and water generation in a closed waste drum is an unnecessary risk factor.

  • Labeling: Containers must be labeled with the full chemical name. Do not use abbreviations like "HMBC Acid" which can be ambiguous to waste contractors.

Visualization: Reactivity & Waste Evolution

The following diagram illustrates the chemical transformation that can occur in improper storage conditions, justifying the need for neutral segregation.

LactonizationPathway Start 2'-(Hydroxymethyl)- [1,1'-biphenyl]-2-carboxylic acid Condition Acidic Waste Stream (H+ / Heat) Start->Condition Exposure Intermediate Tetrahedral Intermediate Condition->Intermediate Cyclization Product Dibenzo[c,e]oxepin-5(7H)-one (Lactone) Intermediate->Product -H2O Byproduct H2O (Water) Intermediate->Byproduct Elimination

Figure 1: Spontaneous lactonization pathway under acidic waste conditions.

Disposal Workflows

Select the workflow matching the physical state of your waste.

Scenario A: Solid Waste (Pure Compound)

Best for: Expired shelf stock, contaminated solids, or filter cakes.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a double-lined amber glass jar.

  • Packing:

    • Transfer solid carefully to avoid dust.[5][2][1][3][4]

    • If using a bag, use a 6-mil polyethylene bag, seal with tape, and place inside the secondary container.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid 99%"

    • Hazard Checkbox: Irritant.[4][6]

  • Disposal Path: Hand off to EHS for High-Temperature Incineration .

    • Why? Incineration ensures complete destruction of the biphenyl ring structure, preventing environmental bioaccumulation.

Scenario B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors or quench mixtures containing the compound.

  • pH Check: Measure the pH of the solution.

    • If pH < 2: It is RCRA Hazardous (D002).

    • If pH > 12.5: It is RCRA Hazardous (D002).

  • Neutralization (Small Scale Only < 500mL):

    • Caution: Neutralization generates heat.

    • Slowly add 1M Sodium Bicarbonate (if acidic) or 1M HCl (if basic) to adjust pH to 6–8.

  • Solvent Compatibility: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste".

    • Non-Halogenated (Ethyl Acetate, Methanol): Segregate into "Non-Halogenated Waste".

  • Labeling: List all solvents plus the solute (approximate %).

    • Example: "Methanol 95%, 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid 5%".

Visualization: Disposal Decision Tree

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Cake LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor SolidAction Double Bag in HDPE Label: 'Irritant' SolidPath->SolidAction pHCheck Check pH LiquidPath->pHCheck Neutralize Neutralize to pH 6-8 (Careful of Heat) pHCheck->Neutralize pH < 2 or > 12.5 SolventCheck Solvent Type? pHCheck->SolventCheck pH 2-12.5 Neutralize->SolventCheck Halo Halogenated Waste Stream (Incineration) SolventCheck->Halo Contains DCM/CHCl3 NonHalo Non-Halogenated Waste Stream (Fuel Blending/Incineration) SolventCheck->NonHalo Acetone/MeOH/EtOAc

Figure 2: Decision logic for classifying and routing waste streams.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, follow the S.W.I.M. protocol:

  • S top the source (if safe).[5][1]

  • W arn others.

  • I solate the area.[5][7][3][6]

  • M inimize exposure.

Specific Cleanup Protocol:

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If dust is airborne, use an N95 respirator.

  • Containment: Do not dry sweep. This generates dust.[5][4]

  • Method:

    • Cover the spill with wet paper towels (water or ethanol) to suppress dust.

    • Scoop the wet slurry into a wide-mouth waste jar.

    • Wipe the surface with a soap/water solution (the carboxylic acid salt is more soluble in basic soapy water).

  • Disposal: Label the cleanup debris as "Debris contaminated with [Compound Name]" and process as Solid Waste (Scenario A).

Regulatory Compliance & References

Adherence to federal and institutional guidelines is mandatory. This compound falls under the general "Chemical Hygiene Plan" requirements of OSHA.[8]

Key Regulatory Frameworks:

  • RCRA (40 CFR 261): Defines hazardous waste characteristics. While this compound is not listed, mixtures containing it may be characteristic wastes (Ignitable D001 or Corrosive D002) [1].

  • OSHA (29 CFR 1910.1450): Requires a Chemical Hygiene Plan for protecting lab workers from hazardous chemicals [2].[9][10]

References
  • US Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations.[2][11] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[8][10] 29 CFR 1910.1450.[10] [Link][8]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80561, 2'-(Hydroxymethyl)-2-biphenylcarboxylic acid. (General chemical property verification). [Link]

Disclaimer: This guide is for operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local government regulations before disposing of chemical materials.

Sources

Handling

Personal protective equipment for handling 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid

Executive Summary & Chemical Context Compound: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid Role: Critical intermediate in organic synthesis, often utilized in the formation of dibenzo[c,e]oxepin-5(7H)-one (lacto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid Role: Critical intermediate in organic synthesis, often utilized in the formation of dibenzo[c,e]oxepin-5(7H)-one (lactone formation) and fluorenone derivatives. Physical State: Solid powder (typically off-white to beige).[1]

The "Safety First" Directive: As an R&D professional, you must treat this compound not just as a reagent, but as a bioactive organic acid. While specific toxicological data for this exact isomer may be limited in public repositories, we apply the Group Safety Standard for substituted biphenyl carboxylic acids. The primary risks are contact dermatitis (acidic irritation) and respiratory sensitization from fine particulates.

This guide prioritizes containment of particulates and prevention of cross-contamination , ensuring both operator safety and experimental integrity.

Hazard Identification & Risk Assessment

Based on structural analogs (e.g., Biphenyl-2-carboxylic acid) and functional group analysis (carboxylic acid + benzyl alcohol moiety), the following GHS classifications apply [1, 2]:

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic nature requires chemically resistant gloves; prompt washing if exposed.
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Dust can react with ocular moisture to form acidic solutions. Safety glasses are insufficient.
STOT-SE H335 May cause respiratory irritation.[2][3]Zero-tolerance for open-bench handling. All transfers must occur under negative pressure (Fume Hood).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.

PPE Selection Logic

Why this specific gear?

  • Nitrile vs. Latex: Latex is permeable to many organic acids and solvents used in workups. Nitrile provides superior chemical resistance and durability against acidic solids.

  • Goggles vs. Glasses: Standard safety glasses have gaps. Fine organic dusts follow air currents around glasses. Goggles seal the ocular cavity.

Required Gear Table
Body AreaRequired PPETechnical SpecificationRationale
Hand Double Nitrile Gloves Minimum 0.11 mm thickness (4 mil).Outer glove protects against gross contamination; inner glove maintains sterility during doffing.
Eye/Face Chemical Splash Goggles ANSI Z87.1 (or EN 166) compliant; Indirect venting.Prevents airborne dust entry; protects against splashes if dissolved in solvent.
Respiratory Fume Hood (Primary) Face velocity: 80–100 fpm. Sash height: <18 inches.Engineering controls are superior to respirators. Use N95 only if hood failure occurs.
Body Lab Coat 100% Cotton or chemically resistant synthetic blend.Snap closures preferred over buttons for rapid removal in emergencies.
PPE Decision Logic Diagram

PPE_Logic Hazard Hazard Source: Organic Acid Dust Route Route of Entry: Inhalation & Mucous Membranes Hazard->Route Airborne Dispersion Barrier Primary Barrier: Fume Hood (Engineering Control) Route->Barrier Mitigated By PPE Secondary Barrier: PPE (Nitrile + Goggles) Barrier->PPE Redundancy Layer

Caption: Logical flow of protection layers. Engineering controls (Hood) form the primary defense, reinforced by PPE.

Operational Protocol: Weighing & Transfer

Objective: Transfer solid without generating airborne dust or static discharge.

The "Static Trap": Dry organic powders are prone to static buildup. When a spatula approaches a charged weighing boat, the powder can "jump," causing loss of containment.

Step-by-Step Methodology
  • Preparation:

    • Place a disposable balance shield or draft guard inside the fume hood.

    • Pre-weigh your receiving vessel (flask) to avoid transferring solid back and forth.

    • Anti-Static Measure: Wipe the spatula and the outside of the weighing boat with an anti-static wipe or a Kimwipe dampened with ethanol.

  • The Transfer:

    • Open the stock container only inside the hood.

    • Use a micro-spatula for precision. Avoid "dumping."

    • Transfer solid directly into the tared vessel.

    • Critical: If spilling occurs on the balance pan, clean immediately with a damp tissue (do not blow on it).

  • Decontamination:

    • Seal the vessel before removing it from the hood.

    • Wipe down the exterior of the stock container with a damp paper towel before returning to storage.

    • Doff outer gloves inside the hood; dispose of them as solid chemical waste.

Workflow Diagram

Handling_Protocol Start Start: Preparation Step1 1. Anti-Static Wipe (Spatula & Boat) Start->Step1 Step2 2. Transfer in Fume Hood (Sash < 18 inches) Step1->Step2 Step3 3. Seal Vessel (Before Removal) Step2->Step3 Step4 4. Wet Wipe Decon (Balance & Container) Step3->Step4 End End: Safe Synthesis Step4->End

Caption: Sequential workflow for solid handling to minimize dust generation and static discharge risks.

Disposal & Emergency Response

Waste Management Strategy

Never dispose of this compound down the drain. As a biphenyl derivative, it has low water solubility and potential aquatic toxicity [3].

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Hazardous Solid Waste stream.

  • Liquid Waste: Mother liquors or dissolved samples must go into the Organic Solvents (Non-Halogenated) stream, unless chlorinated solvents were used.

  • Destruction: The preferred method is chemical incineration equipped with an afterburner and scrubber [4].

Emergency Procedures
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[4][5] The compound is acidic; do not neutralize with bases (can cause exothermic burns). Use water.[4][3][5][6][7]

  • Eye Contact: Flush with water for 15 minutes.[4][2][5][6] Lift eyelids to ensure irrigation. Seek medical attention immediately.

  • Spill (Solid): Do not dry sweep. Cover with a damp paper towel to suppress dust, then scoop into a waste container. Ventilate the area.[1][4][3][5][6]

References

  • Carl Roth. (2024).[3] Safety Data Sheet: Biphenyl Derivatives and Aquatic Toxicity. Retrieved from [Link]

  • Wonik Materials. (2025). Disposal of Organic Intermediates. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
Reactant of Route 2
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.